molecular formula C21H15F4N5O3S B12416267 Androgen receptor antagonist 5

Androgen receptor antagonist 5

货号: B12416267
分子量: 493.4 g/mol
InChI 键: UNBRRZQUTMYFAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Androgen receptor antagonist 5 is a potent, selective small-molecule inhibitor designed for advanced research into androgen receptor (AR) signaling pathways. This compound functions by competitively binding to the ligand-binding domain (LBD) of the AR, preventing the binding of natural androgens like testosterone and dihydrotestosterone (DHT) . Upon binding, it inhibits critical steps in AR activation, including receptor nuclear translocation, DNA binding to androgen response elements (AREs), and the recruitment of co-activators, thereby effectively blocking AR-mediated gene transcription . Its primary research application is in the study of prostate cancer, from castration-sensitive stages to the more aggressive castration-resistant prostate cancer (CRPC), where aberrant AR signaling remains a key driver of disease progression . Furthermore, given the emerging role of AR in other pathologies, this antagonist also provides a valuable tool for investigating AR function in triple-negative breast cancer (TNBC), particularly the luminal androgen receptor (LAR) subtype , as well as in fundamental studies of hormonal biology. The compound is offered exclusively for in vitro research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C21H15F4N5O3S

分子量

493.4 g/mol

IUPAC 名称

ethyl N-[2-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate

InChI

InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32)

InChI 键

UNBRRZQUTMYFAT-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Evaluation of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of a promising class of androgen receptor (AR) antagonists: pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivatives. This document is intended to serve as a core resource, offering detailed experimental protocols, collated quantitative data, and visual representations of key biological and chemical processes to facilitate further research and development in this area.

Introduction

The androgen receptor is a critical driver of prostate cancer progression, and targeting this receptor remains a cornerstone of therapy. While several generations of AR antagonists have been developed, the emergence of resistance necessitates the exploration of novel chemical scaffolds. Pyridine tetrahydroisoquinoline thiohydantoin derivatives have emerged as a promising class of next-generation AR antagonists, demonstrating potent activity and the potential to overcome known resistance mechanisms. This guide delves into the foundational aspects of these compounds, providing a consolidated resource for their synthesis and characterization.

Data Presentation: Quantitative Analysis of AR Antagonist Activity

The following tables summarize the in vitro activity of various thiohydantoin derivatives as androgen receptor antagonists. The data has been compiled from multiple studies to provide a comparative overview of their potency.

Table 1: In Vitro AR Antagonistic Activity of Thiohydantoin Derivatives

CompoundLNCaP Cell Proliferation IC50 (µM)AR-Luciferase Reporter Assay IC50 (µM)Reference
Enzalutamide0.2512.5[1]
Compound 9 -27.9[2]
Compound 10 0.1-[1]
Compound 11 0.1-[1]
Compound 31c Similar to Enzalutamide2.3-fold more potent than Enzalutamide[3][4]
Compound 42f Potent antitumor activityPotent inhibitory activity[5][6][7]
Compound 55 Promising antitumor activityImproved AR antagonistic activity[8]
Compound 5t ~15-fold more potent than MDV3100 (Enzalutamide)-[9][10]
Compounds 6a/6c/7g/19a/19b Better than Enzalutamide (19a/19b)Similar or superior to Enzalutamide[6][11]

Table 2: AR Binding Affinities of Thiohydantoin Derivatives

Compound SeriesKi (nM)Reference
Arylhydantoins and arylthiohydantoins with hydroxybutyl or methyl side-chains0.71 - 11[5]
Arylhydantoins and arylthiohydantoins with cyanomethyl, methoxyethyl, and propenyl side-chains20 - 59[5]
Arylhydantoins and arylthiohydantoins with benzyl (B1604629) and phenylpropyl side-chains> 219[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridine tetrahydroisoquinoline thiohydantoin derivatives and the key biological assays used to evaluate their activity as AR antagonists.

Synthesis of Pyridine Tetrahydroisoquinoline Thiohydantoin Derivatives

The synthesis of this class of compounds generally involves a multi-step process, which can be adapted based on the desired substitutions. A representative synthetic route is outlined below.

Step 1: Synthesis of the Isothiocyanate Intermediate

  • To a solution of the desired pyridine-containing amine in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), add a base such as triethylamine.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise.

  • After stirring for a designated time, a desulfurizing agent (e.g., tosyl chloride) is added to facilitate the formation of the isothiocyanate.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up and the crude isothiocyanate is purified, typically by column chromatography.

Step 2: Synthesis of the Amino Acid Ester Intermediate

  • The desired amino acid (e.g., a substituted alanine) is protected at the amino group using a suitable protecting group like tert-butyloxycarbonyl (Boc).

  • The carboxylic acid is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst.

  • The protecting group is subsequently removed to yield the amino acid ester.

Step 3: Thiohydantoin Ring Formation

  • The pyridine-substituted isothiocyanate from Step 1 is reacted with the deprotected amino acid ester from Step 2 in a solvent such as ethanol (B145695) or dimethylformamide.

  • The reaction mixture is heated to facilitate the cyclization and formation of the thiohydantoin ring.

  • The final product is isolated and purified by recrystallization or column chromatography.

Biological Evaluation Protocols

1. Androgen Receptor Competitive Binding Assay This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

  • A recombinant androgen receptor protein is incubated with a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

  • Increasing concentrations of the test compound are added to the incubation mixture.

  • After incubation, the bound and free radioligand are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.

2. AR-Luciferase Reporter Gene Assay This assay measures the ability of a compound to antagonize androgen-induced transactivation of the AR.

  • Prostate cancer cells (e.g., LNCaP) are transiently co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.

  • The transfected cells are then treated with a known AR agonist (e.g., dihydrotestosterone) in the presence of increasing concentrations of the test compound.

  • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase activity.

3. LNCaP Cell Proliferation Assay This assay assesses the effect of the compounds on the growth of androgen-sensitive prostate cancer cells.

  • LNCaP cells are seeded in 96-well plates in a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • The cells are then treated with increasing concentrations of the test compound in the presence of a low concentration of an AR agonist (e.g., R1881).

  • After a period of incubation (typically 4-6 days), cell viability is determined using a colorimetric assay such as MTT or WST-8.

  • The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds to LBD AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to Antagonist Pyridine Tetrahydroisoquinoline Thiohydantoin Derivative Antagonist->AR_complex Competitively Binds to AR (Inhibits Androgen Binding)

Caption: Androgen Receptor Signaling Pathway and Inhibition.

General Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Final Product Pyridine_Amine Pyridine-containing Amine Isothiocyanate_Formation 1. Isothiocyanate Synthesis Pyridine_Amine->Isothiocyanate_Formation Amino_Acid Amino Acid Derivative Esterification 2. Amino Acid Esterification Amino_Acid->Esterification CS2 Carbon Disulfide CS2->Isothiocyanate_Formation Cyclization 3. Thiohydantoin Ring Formation Isothiocyanate_Formation->Cyclization Esterification->Cyclization Final_Compound Pyridine Tetrahydroisoquinoline Thiohydantoin Derivative Cyclization->Final_Compound

Caption: General Synthetic Workflow for Derivatives.

Experimental Workflow for AR Antagonist Evaluation

Experimental_Workflow Start Synthesized Compound Binding_Assay AR Competitive Binding Assay Start->Binding_Assay Reporter_Assay AR-Luciferase Reporter Gene Assay Start->Reporter_Assay Proliferation_Assay LNCaP Cell Proliferation Assay Start->Proliferation_Assay Data_Analysis Data Analysis (IC50 Determination) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: Workflow for Biological Evaluation.

References

Navigating the Core Mechanism of Androgen Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The term "Androgen Receptor Antagonist 5" does not refer to a single, universally recognized molecule but has been used to designate different compounds in scientific literature, notably a pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivative for prostate cancer research and a diazabicycloheptane derivative for androgenetic alopecia studies. Due to the lack of publicly available full-text data for these specific compounds, this guide will provide an in-depth overview of the core molecular mechanisms of androgen receptor (AR) antagonists, using well-established examples to illustrate the principles of action, data presentation, and experimental validation relevant to this class of molecules. This document is intended for researchers, scientists, and professionals in drug development who are focused on androgen receptor signaling.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and maintenance of male phenotypes, and its dysregulation is a key driver in prostate cancer. The canonical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes, recruiting co-regulators and initiating the transcription of genes involved in cell growth, proliferation, and survival.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization AR_Active_nuclear Active AR Dimer AR_Active->AR_Active_nuclear Nuclear Translocation ARE Androgen Response Element (DNA) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Cell_Response Protein Synthesis, Cell Growth & Proliferation Gene_Transcription->Cell_Response Co_regulators Co-regulators Co_regulators->ARE Recruited AR_Active_nuclear->ARE Binds

Caption: Canonical Androgen Receptor Signaling Pathway.

Core Mechanism of Androgen Receptor Antagonists

Androgen receptor antagonists are small molecules that competitively inhibit the action of androgens. Their primary mechanism involves binding to the ligand-binding domain (LBD) of the AR. This binding prevents the necessary conformational changes that are induced by agonist (androgen) binding. Consequently, the downstream activation steps of the AR signaling pathway are inhibited.

The antagonistic action can manifest in several ways:

  • Inhibition of Co-regulator Recruitment: By binding to the LBD, antagonists alter the conformation of the Activation Function-2 (AF-2) surface, which is crucial for the recruitment of co-activator proteins. This prevents the formation of a functional transcriptional complex.

  • Inhibition of Nuclear Translocation: Some second-generation AR antagonists, such as enzalutamide (B1683756) and the experimental compound 42f, not only block co-activator recruitment but also impair the translocation of the AR from the cytoplasm to the nucleus.[1] This sequesters the receptor in the cytoplasm, effectively preventing it from accessing its target genes.

  • Inhibition of DNA Binding: Even if some antagonist-bound AR molecules were to translocate to the nucleus, their altered conformation can prevent efficient binding to the AREs on the DNA.

Mechanism_of_AR_Antagonist cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR_Antagonist_Complex AR-Antagonist Complex AR_HSP->AR_Antagonist_Complex Antagonist AR Antagonist Antagonist->AR_HSP Competitive Binding ARE Androgen Response Element (DNA) AR_Antagonist_Complex->ARE Nuclear Translocation & DNA Binding Blocked Gene_Transcription No Gene Transcription ARE->Gene_Transcription Cell_Response Inhibition of Cell Growth & Proliferation Gene_Transcription->Cell_Response

Caption: General Mechanism of Androgen Receptor Antagonists.

Quantitative Data for Representative AR Antagonists

The efficacy of AR antagonists is quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for well-established and experimental AR antagonists.

CompoundTarget/UseIC50 (AR Antagonism)IC50 (Cell Proliferation)NotesReference
Compound 30a Androgenetic Alopecia134.8 nMNot ReportedA selective topical AR antagonist.[2]
Compound 42f Prostate Cancer6.17 µM14.8 µM (LNCaP cells)Impairs AR nuclear translocation.[1]
Bicalutamide Prostate Cancer~1 µM (Binding)~1 µM (LNCaP cells)First-generation nonsteroidal antiandrogen.
Enzalutamide Prostate Cancer36 nMNot ReportedSecond-generation AR antagonist; inhibits nuclear translocation.

Experimental Protocols

The characterization of AR antagonists involves a series of standardized in vitro and in vivo experiments to determine their potency, efficacy, and mechanism of action.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of the antagonist to the androgen receptor.

Methodology:

  • A competitive binding assay is performed using a source of AR protein (e.g., cell lysates from AR-overexpressing cells or purified AR ligand-binding domain) and a radiolabeled androgen, such as [³H]-DHT.

  • The AR protein and radioligand are incubated in the presence of increasing concentrations of the test antagonist.

  • The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., via filtration).

  • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the antagonist's binding affinity.

AR-Mediated Reporter Gene Assay

Objective: To measure the functional antagonistic activity of the compound on AR-mediated gene transcription.

Methodology:

  • A suitable cell line (e.g., PC-3 or HEK293) is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).

  • The transfected cells are treated with a fixed concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the antagonist.

  • After an incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.

  • The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the androgen-induced reporter gene activity.

AR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the effect of the antagonist on the subcellular localization of the AR.

Methodology:

  • Prostate cancer cells (e.g., LNCaP) that endogenously express AR are cultured on glass coverslips or in imaging-compatible plates.

  • The cells are treated with an androgen (e.g., DHT) in the presence or absence of the test antagonist for a specified period.

  • The cells are then fixed, permeabilized, and stained with a primary antibody specific to the AR, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye (e.g., DAPI).

  • The subcellular localization of the AR is visualized using fluorescence microscopy. The intensity of the AR fluorescence in the nucleus versus the cytoplasm is quantified to determine the extent of nuclear translocation inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay AR Binding Assay (Determine Affinity) Reporter_Assay Reporter Gene Assay (Measure Functional Antagonism) Binding_Assay->Reporter_Assay Translocation_Assay AR Nuclear Translocation Assay (Elucidate Mechanism) Reporter_Assay->Translocation_Assay Proliferation_Assay Cell Proliferation Assay (Assess Anti-tumor Activity) Translocation_Assay->Proliferation_Assay Xenograft_Model Xenograft Tumor Model (Evaluate Efficacy) Proliferation_Assay->Xenograft_Model Lead Compound

Caption: Experimental Workflow for AR Antagonist Characterization.

Conclusion

The molecular mechanism of androgen receptor antagonists is centered on their ability to competitively bind to the AR's ligand-binding domain, thereby preventing the conformational changes required for receptor activation. This leads to the inhibition of key downstream events, including co-regulator recruitment, nuclear translocation, and DNA binding, ultimately resulting in the suppression of androgen-dependent gene transcription and cellular processes. A multi-faceted experimental approach is crucial for the comprehensive characterization of these antagonists, from determining their binding affinity and functional antagonism to elucidating their specific impact on AR trafficking and their therapeutic potential in preclinical models. The continued development of novel AR antagonists with improved potency and distinct mechanisms of action remains a vital area of research for androgen-driven diseases.

References

In-Depth Technical Guide: Binding Affinity of Androgen Receptor Antagonist 5 to the AR Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer. Antagonizing the AR is a cornerstone of prostate cancer therapy. This technical guide provides a detailed overview of Androgen Receptor Antagonist 5, also known as compound 42f, a novel nonsteroidal AR antagonist. This document will cover its binding affinity to the AR ligand-binding domain (LBD), the experimental protocols used for its characterization, and its mechanism of action.

This compound (Compound 42f)

This compound (compound 42f) is a potent, orally bioavailable, nonsteroidal AR antagonist belonging to the class of pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivatives.[1][2][3][4][5] It has been developed as a potential therapeutic agent for prostate cancer with a favorable safety profile, notably its low penetration of the blood-brain barrier, which may reduce the risk of seizures compared to other AR antagonists like enzalutamide.[1][2][3][4][6]

Quantitative Binding Affinity Data

The binding affinity and functional antagonism of this compound have been quantified through various in vitro assays. The key data are summarized in the table below.

ParameterCell LineValueReference
AR Antagonist Activity (IC50) -6.17 μM[7][8][9][10]
Antiproliferative Activity (IC50) LNCaP14.8 ± 0.57 μM[8]
Tumor Growth Inhibition (TGI) in vivo LNCaP xenograft79%[1][2][3][4][6]

Mechanism of Action

This compound exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor. This binding prevents the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). The primary mechanism of action involves the inhibition of AR nuclear translocation.[1][2][3][4][6][7][8] By preventing the AR from moving into the nucleus, the antagonist effectively blocks the downstream signaling cascade that leads to the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound inhibits AR signaling.

AR_Antagonist_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_Androgen AR-Androgen Complex Androgen->AR_Androgen AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP Antagonist5 AR Antagonist 5 (Compound 42f) AR_Antagonist AR-Antagonist Complex Antagonist5->AR_Antagonist AR_HSP->AR_Androgen Dissociation AR_HSP->AR_Antagonist AR_Androgen_nucleus AR-Androgen Complex AR_Androgen->AR_Androgen_nucleus Nuclear Translocation AR_Antagonist->AR_Antagonist ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth AR_Androgen_nucleus->ARE Binding

Figure 1. Signaling pathway of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies that are typically employed to determine the binding affinity and functional activity of AR antagonists like compound 42f. The specific details would be found in the primary research article.

Androgen Receptor Competitive Binding Assay (IC50 Determination)

This assay is used to determine the concentration of a test compound (this compound) that inhibits 50% of the binding of a known radiolabeled androgen to the androgen receptor.

Materials:

  • Androgen Receptor (recombinant or from cell lysates)

  • Radiolabeled androgen (e.g., 3H-R1881)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation fluid and counter

Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Androgen Receptor - Radiolabeled Androgen - Test Compound Dilutions start->prepare_reagents incubation Incubate AR, Radiolabeled Androgen, and Test Compound prepare_reagents->incubation separation Separate Bound from Unbound Ligand (e.g., filtration) incubation->separation measurement Measure Radioactivity of Bound Ligand (Scintillation Counting) separation->measurement analysis Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 measurement->analysis end End analysis->end

Figure 2. Workflow for AR Competitive Binding Assay.

Procedure:

  • A constant concentration of the androgen receptor and the radiolabeled androgen are incubated in the assay buffer.

  • Increasing concentrations of this compound are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • The amount of radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • The data are analyzed by plotting the percentage of inhibition of radioligand binding versus the concentration of the antagonist. The IC50 value is then calculated from this curve.

Cell Proliferation Assay (Antiproliferative IC50 Determination)

This assay measures the ability of a compound to inhibit the growth of cancer cells, in this case, the androgen-sensitive LNCaP prostate cancer cell line.

Materials:

  • LNCaP cells

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • LNCaP cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • A cell viability reagent is added to each well.

  • The absorbance or luminescence is measured using a microplate reader, which correlates to the number of viable cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

This compound (compound 42f) is a promising novel therapeutic agent for prostate cancer. Its potent antagonism of the androgen receptor, demonstrated by its low micromolar IC50 value, and its effective inhibition of cancer cell proliferation, coupled with a favorable in vivo safety profile, make it a strong candidate for further development. The methodologies outlined in this guide provide a framework for the evaluation of such compounds and highlight the key parameters for assessing their potential as clinical candidates.

References

In Vitro Characterization of Androgen Receptor Antagonist 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Androgen Receptor (AR) Antagonist 5, also identified as compound 42f. This document outlines the core methodologies, presents available quantitative data, and visualizes key pathways and workflows to support further research and development of this potent anti-androgen compound.

Introduction

Androgen Receptor (AR) Antagonist 5 (compound 42f) is a potent antagonist of the androgen receptor.[1] It has demonstrated significant anti-proliferative activity in androgen-dependent prostate cancer cell lines and efficacy in preclinical xenograft models.[1][2] The primary mechanism of action involves the impairment of androgen receptor nuclear translocation, thereby inhibiting downstream AR-mediated gene transcription.[1][2] This guide details the essential in vitro assays required for a thorough characterization of its antagonistic properties, binding affinity, functional activity, and specificity.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for Androgen Receptor Antagonist 5.

Parameter Cell Line Value Reference
AR Antagonism IC50-6.17 µM[1]
Antiproliferative IC50LNCaP14.8 ± 0.57 µM[1]
Parameter Description Value Reference
Binding Affinity (Ki) Not publicly available.-
Reporter Gene Assay (IC50) Not publicly available.-
Nuclear Translocation Inhibition Not publicly available.-
Selectivity vs. ER, PR, GR Not publicly available.-

Signaling Pathway and Mechanism of Action

The androgen receptor signaling pathway is a critical driver in normal male physiology and in the progression of prostate cancer. Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.

This compound acts by competitively inhibiting the binding of androgens to the AR, which in turn impairs the nuclear translocation of the receptor. This disruption of a key step in the signaling cascade prevents the transcription of AR-dependent genes.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization AR_Active_N Active AR Dimer AR_HSP->AR_Active_N Impaired by Antagonist 5 AR_Active->AR_Active_N Nuclear Translocation Antagonist5 AR Antagonist 5 Antagonist5->AR_HSP Inhibits Binding ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_Active_N->ARE Binds Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prep_AR Prepare AR Source Incubate Incubate AR, [³H]-R1881, and Antagonist 5 Prep_AR->Incubate Prep_Radio Prepare Radiolabeled Androgen ([³H]-R1881) Prep_Radio->Incubate Prep_Comp Prepare Serial Dilutions of Antagonist 5 Prep_Comp->Incubate Separate Separate Bound and Unbound Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze Nuclear_Translocation_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging & Analysis Culture Culture Cells on Coverslips Treat_Antagonist Pre-treat with Antagonist 5 Culture->Treat_Antagonist Stimulate_Agonist Stimulate with AR Agonist (e.g., DHT) Treat_Antagonist->Stimulate_Agonist Fix_Perm Fix and Permeabilize Cells Stimulate_Agonist->Fix_Perm Block Block Non-specific Binding Fix_Perm->Block Primary_Ab Incubate with Primary AR Antibody Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (DAPI) Secondary_Ab->Counterstain Image Acquire Images with Fluorescence Microscope Counterstain->Image Quantify Quantify Nuclear and Cytoplasmic Fluorescence Image->Quantify Analyze Calculate Nuclear/Cytoplasmic Ratio and Determine IC50 Quantify->Analyze

References

The Role of Androgen Receptor Signaling in Prostate Cancer Progression: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver of prostate cancer initiation and progression. Its signaling pathway governs the growth, proliferation, and survival of prostate cancer cells. While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease invariably progresses to a castration-resistant state (CRPC), where AR signaling is reactivated through various mechanisms. This technical guide provides a comprehensive overview of the role of AR signaling in the progression of prostate cancer, from its androgen-sensitive to castration-resistant stages. We delve into the molecular mechanisms of AR action, the alterations in the AR signaling axis that lead to therapeutic resistance, and detail key experimental protocols for studying this critical pathway.

Introduction

Prostate cancer is the most frequently diagnosed non-cutaneous cancer in men. The growth and function of the normal prostate, as well as the progression of prostate cancer, are heavily dependent on androgens, primarily testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). The biological effects of androgens are mediated by the androgen receptor (AR).[1] The AR signaling axis is a key driver of the disease, making it a primary therapeutic target.[2]

Initially, prostate cancer is androgen-sensitive, and therapies aimed at reducing androgen levels or blocking AR function are effective. However, the disease eventually progresses to a more aggressive, castration-resistant state (CRPC), where tumors continue to grow despite castrate levels of circulating androgens.[3] Crucially, the majority of CRPC tumors remain dependent on AR signaling, which is reactivated through a variety of mechanisms, including AR gene amplification, mutations, and the expression of constitutively active splice variants. Understanding the intricacies of AR signaling in both androgen-sensitive and castration-resistant prostate cancer is paramount for the development of more effective therapies.

The Androgen Receptor Signaling Pathway

The canonical AR signaling pathway is a multi-step process that culminates in the regulation of target gene expression, promoting cell growth and survival.

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). The binding of androgens (testosterone or DHT) to the ligand-binding domain (LBD) of the AR induces a conformational change, leading to the dissociation of HSPs.[4] The activated AR then dimerizes and translocates to the nucleus.[4] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of its target genes.[5] This binding initiates the recruitment of a complex of co-regulators, including co-activators and co-repressors, which ultimately modulate the transcription of genes involved in cell proliferation, differentiation, and survival, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and transmembrane protease, serine 2 (TMPRSS2).[6][7]

Diagram of the Canonical Androgen Receptor Signaling Pathway

AR_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_nucleus Androgen Androgen (T/DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binding & HSP Dissociation AR_active Activated AR Dimer AR_complex->AR_active Dimerization Nucleus Nucleus AR_active->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_active->ARE DNA Binding Coactivators Co-regulators ARE->Coactivators Recruitment Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) Coactivators->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Canonical AR signaling pathway from ligand binding to gene transcription.

AR Signaling in Castration-Resistant Prostate Cancer

The progression to CRPC is characterized by the reactivation of AR signaling despite low androgen levels. Several key mechanisms contribute to this phenomenon:

  • AR Gene Amplification: An increase in the AR gene copy number leads to overexpression of the AR protein, sensitizing cancer cells to low levels of androgens.[8]

  • AR Mutations: Mutations in the AR, particularly in the LBD, can broaden ligand specificity, allowing activation by other steroids or even antiandrogens.[8]

  • AR Splice Variants: The expression of truncated AR splice variants, most notably AR-V7, which lacks the LBD, results in a constitutively active receptor that can drive tumor growth in the absence of androgens.

  • Intratumoral Androgen Synthesis: CRPC cells can synthesize their own androgens from cholesterol or adrenal precursors, providing a local source of ligands to activate the AR.

  • Altered Co-regulator Expression: Changes in the expression levels of AR co-activators and co-repressors can enhance AR transcriptional activity.[5][9][10]

Diagram of AR Signaling Reactivation in CRPC

CRPC_AR_Reactivation Mechanisms of AR Signaling Reactivation in CRPC CRPC Castration-Resistant Prostate Cancer (CRPC) AR_Amp AR Gene Amplification CRPC->AR_Amp AR_Mut AR Mutations CRPC->AR_Mut AR_SV AR Splice Variants (e.g., AR-V7) CRPC->AR_SV Androgen_Synth Intratumoral Androgen Synthesis CRPC->Androgen_Synth Coreg_Alt Altered Co-regulator Expression CRPC->Coreg_Alt AR_Overexp AR Overexpression AR_Amp->AR_Overexp Ligand_Indep Ligand-Independent Activation AR_Mut->Ligand_Indep AR_SV->Ligand_Indep Increased_Sensitivity Increased Androgen Sensitivity Androgen_Synth->Increased_Sensitivity Coreg_Alt->Increased_Sensitivity Tumor_Growth Tumor Growth & Survival AR_Overexp->Tumor_Growth Ligand_Indep->Tumor_Growth Increased_Sensitivity->Tumor_Growth

Caption: Key mechanisms driving AR signaling reactivation in CRPC.

Quantitative Data on AR Alterations in Prostate Cancer

The following tables summarize key quantitative data regarding alterations in the AR signaling pathway during prostate cancer progression.

Table 1: Frequency of AR Gene Amplification

StageFrequency of AR AmplificationReference(s)
Hormone-Naïve Primary Prostate Cancer<1% - 1%[4][11][12][13]
Castration-Resistant Prostate Cancer (CRPC)20% - 60%[4][11][14]
CRPC progressing on Enzalutamide (B1683756)~53%[2]
CRPC progressing on Abiraterone~17%[2]

Table 2: Expression of AR Splice Variant 7 (AR-V7)

ConditionAR-V7 Expression Level/DetectionReference(s)
Primary Prostate CancerRarely expressed (<1%)[15][16]
After Androgen Deprivation TherapyFrequently detected (75% of cases)[15][16]
CRPC (untreated with 2nd gen. hormonal therapy)~19.4% (in CTCs)[8]
CRPC (treated with enzalutamide)~38.7% (in CTCs)[8]
CRPC vs. Hormone-Sensitive PCaSignificantly higher[17][18]
AR-V7/AR mRNA ratio in CRPC tissue~7-8%[17][18]

Table 3: Frequency of Key AR Mutations in CRPC

MutationFrequency in CRPC (Enzalutamide/ARN-509 Resistant)Reference(s)
F876LDetected in patients with acquired resistance[9][19][20][21]
T877APresent in LNCaP cell line, also found in CRPC[2]
H874YDetected in abiraterone-resistant patients[2]

Table 4: AR Protein Expression by Gleason Score

Gleason ScoreMean AR Expression Score (Intensity x % Positive Cells)Reference(s)
Normal GlandsLower than primary tumors[3]
Gleason Pattern 3128.7[3]
Gleason Pattern 4159.1[3]
Gleason Pattern 5123.5[3]
Nodal Metastases (GP 3)70.5[3]
Nodal Metastases (GP 4)90.4[3]
Nodal Metastases (GP 5)71.7[3]

Note: Expression scores can vary based on the specific antibodies and scoring methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate AR signaling in prostate cancer.

Cell Culture of Prostate Cancer Cell Lines

LNCaP and C4-2B Cell Lines:

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture:

    • Aspirate the culture medium and rinse the cells with sterile Phosphate-Buffered Saline (PBS).

    • Add 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium for plating.

    • For androgen-deprivation experiments, cells are cultured in phenol (B47542) red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS.

Western Blotting for AR Protein Detection

Objective: To quantify the levels of AR protein in cell or tissue lysates.

Protocol:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cellular debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Normalize AR band intensity to a loading control (e.g., GAPDH or β-actin).

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To measure the transcriptional activity of the AR in response to androgens or antiandrogens.

Protocol:

  • Cell Transfection:

    • Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing AREs upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After transfection, treat the cells with various concentrations of androgens (e.g., DHT), antiandrogens, or vehicle control for 24 hours.

  • Cell Lysis and Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity for each well.

    • Calculate the fold change in AR activity relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) for AR-DNA Binding

Objective: To identify the genomic regions where AR binds.

Protocol:

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA in prostate cancer cells with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for AR or a negative control IgG overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the AR-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating.

    • Purify the immunoprecipitated DNA.

  • Analysis:

    • Analyze the purified DNA by qPCR to quantify AR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide AR binding sites.

Co-Immunoprecipitation (Co-IP) for AR Protein-Protein Interactions

Objective: To identify proteins that interact with the AR.

Protocol:

  • Cell Lysis:

    • Lyse prostate cancer cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against AR or a control IgG overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the AR and its interacting proteins from the beads.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and identify the interacting proteins by Western blotting with specific antibodies or by mass spectrometry.

Diagram of a Co-Immunoprecipitation Workflow

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow Cell_Lysis Cell Lysis (Non-denaturing buffer) Lysate Cell Lysate (AR and interacting proteins) Cell_Lysis->Lysate Antibody_Incubation Incubation with AR-specific antibody Lysate->Antibody_Incubation Bead_Capture Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing Washing Steps (Remove non-specific binding) Bead_Capture->Washing Elution Elution of AR-protein complex Washing->Elution Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis

Caption: A simplified workflow for Co-Immunoprecipitation of the Androgen Receptor.

Conclusion

The androgen receptor signaling pathway remains a central player in the progression of prostate cancer, even in the castration-resistant state. The development of resistance to AR-targeted therapies is a major clinical challenge, driven by a complex interplay of genetic and non-genetic alterations that reactivate AR signaling. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance and improve patient outcomes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted role of the androgen receptor in prostate cancer.

References

The Impact of Second-Generation Antagonists on Androgen Receptor Nuclear Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of androgen receptor (AR) nuclear translocation in AR signaling and details how second-generation AR antagonists, exemplified by enzalutamide, effectively disrupt this process. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data, and detailed experimental protocols for studying AR nuclear translocation.

Introduction: Androgen Receptor and the Crucial Step of Nuclear Translocation

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] In its unliganded state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon binding to androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus.[1][2] This nuclear translocation is an indispensable step for the AR to bind to androgen response elements (AREs) on the DNA and regulate the transcription of target genes responsible for cell proliferation and survival.[3][4] In the context of prostate cancer, this signaling pathway is a key driver of tumor growth, making the inhibition of AR nuclear translocation a prime therapeutic strategy.[1][5]

A New Generation of Androgen Receptor Antagonists

While first-generation non-steroidal antiandrogens like bicalutamide (B1683754) and flutamide (B1673489) compete with androgens for binding to the AR, their efficacy can be limited.[6][7] In some cases, they can even exhibit partial agonist activity.[8] Second-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, were developed to overcome these limitations.[8] These agents exhibit a higher binding affinity for the AR and employ a multi-faceted mechanism of action that includes potent inhibition of AR nuclear translocation.[8][9]

Enzalutamide, a prominent example, not only competitively inhibits androgen binding but also effectively prevents the nuclear translocation of the AR, its subsequent binding to DNA, and the recruitment of co-activators.[6][9][10] This comprehensive blockade of the AR signaling pathway has demonstrated significant clinical benefits in the treatment of castration-resistant prostate cancer (CRPC).[6][11]

Quantitative Insights into AR Nuclear Translocation Inhibition

The inhibitory effect of second-generation AR antagonists on nuclear translocation has been quantified in numerous studies. These investigations typically measure the distribution of AR between the cytoplasm and the nucleus in cell lines treated with androgens and antagonists. The data consistently demonstrates a marked reduction in nuclear AR levels in the presence of these advanced antagonists.

AntagonistCell LineAndrogen StimulusKey Quantitative FindingReference
EnzalutamideLNCaPR1881 (1 nM)Significantly reduced the number of cells with nuclear AR staining and decreased nuclear fluorescence intensity.[12]
EnzalutamideHS-HEK293Testosterone (0.3 nM)Potently inhibited testosterone-induced AR nuclear localization.[13]
Apalutamide (ARN-509)HS-HEK293Testosterone (0.3 nM)Effectively blocked testosterone-induced AR nuclear translocation.[13]
Darolutamide (ODM-201)HS-HEK293Testosterone (0.3 nM)Demonstrated strong inhibition of AR nuclear translocation induced by testosterone.[13]
JJ-450 (novel antagonist)Transfected cellsR1881Inhibited R1881-induced nuclear import of both wild-type and enzalutamide-resistant mutant AR (ARF876L) in a dose-dependent manner.[14]

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Canonical Androgen Receptor Signaling Pathway.

Antagonist_Mechanism Mechanism of AR Antagonist cluster_cytoplasm Cytoplasm Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Blocked Antagonist Antagonist Antagonist->AR_HSP cluster_nucleus cluster_nucleus AR_HSP->cluster_nucleus Nuclear Translocation Inhibited

Caption: Inhibition of AR Nuclear Translocation by an Antagonist.

IF_Workflow start Cell Seeding (on coverslips) treatment Treatment (Androgen +/- Antagonist) start->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Confocal Microscopy and Image Analysis mounting->imaging

Caption: Immunofluorescence Workflow for AR Localization.

WB_Workflow start Cell Culture and Treatment harvest Cell Harvesting start->harvest lysis Cytoplasmic Lysis harvest->lysis cyto_spin Centrifugation (Cytoplasmic Fraction) lysis->cyto_spin cyto_sup Collect Supernatant (Cytoplasmic Extract) cyto_spin->cyto_sup nuc_lysis Nuclear Lysis cyto_spin->nuc_lysis Pellet quant Protein Quantification cyto_sup->quant nuc_spin Centrifugation (Nuclear Debris) nuc_lysis->nuc_spin nuc_sup Collect Supernatant (Nuclear Extract) nuc_spin->nuc_sup nuc_sup->quant sds_page SDS-PAGE quant->sds_page transfer Western Blotting sds_page->transfer probing Antibody Probing (anti-AR, anti-Lamin B1, anti-Tubulin) transfer->probing detection Detection and Analysis probing->detection

Caption: Cellular Fractionation and Western Blot Workflow.

Methodologies for Key Experiments

Detailed protocols are essential for the accurate assessment of AR nuclear translocation. Below are methodologies for commonly employed techniques.

Immunofluorescence Staining for AR Localization

This technique allows for the direct visualization of the subcellular localization of the AR.

Protocol:

  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of androgens and/or antagonists for the specified duration.

  • Fixation: Gently wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15][16]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10-20 minutes.[15][16]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% normal goat serum) for 1 hour.[17]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the AR, diluted in antibody dilution buffer, overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[15]

  • Counterstaining and Mounting: Wash the cells again and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.[18]

Cellular Fractionation and Western Blotting

This biochemical approach provides a quantitative measure of the amount of AR protein in the nuclear and cytoplasmic compartments.

Protocol:

  • Cell Culture and Treatment: Grow cells in culture dishes and treat with the compounds of interest.

  • Cell Harvesting: Wash the cells with cold PBS and harvest them using a cell scraper.

  • Cytoplasmic Fractionation: Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer and incubate on ice.[19] Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[20]

  • Nuclear Fractionation: Wash the nuclear pellet and then resuspend it in a nuclear extraction buffer containing a high salt concentration and detergents to lyse the nuclear membrane.[19][21] Incubate on ice with agitation, then centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody against AR. Also, probe for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers to verify the purity of the fractions.[21] Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the relative amount of AR in the nucleus versus the cytoplasm.

Live-Cell Imaging with GFP-AR

This advanced technique allows for the real-time visualization of AR translocation dynamics in living cells.

Protocol:

  • Cell Transfection: Transfect cells with a plasmid encoding a fusion protein of Green Fluorescent Protein (GFP) and AR (GFP-AR).[22][23]

  • Cell Culture: Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

  • Live-Cell Microscopy: Place the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).[22]

  • Treatment and Imaging: Acquire baseline images of the GFP-AR distribution. Add the androgen and/or antagonist directly to the culture medium and acquire time-lapse images at regular intervals to monitor the movement of GFP-AR.[23]

  • Quantitative Analysis: Use image analysis software to measure the fluorescence intensity in the nucleus and cytoplasm over time, allowing for the calculation of translocation rates and the extent of nuclear accumulation.[18]

Conclusion

The inhibition of androgen receptor nuclear translocation is a cornerstone of the mechanism of action for second-generation AR antagonists. By effectively sequestering the AR in the cytoplasm, these drugs prevent the activation of androgen-driven genes that are critical for the growth and survival of prostate cancer cells. The experimental techniques outlined in this guide provide robust and reliable methods for researchers to investigate this crucial process, aiding in the discovery and development of novel and more effective AR-targeted therapies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Androgen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2][3] Upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes essential for cell growth and survival.[1][4][5] In castration-resistant prostate cancer (CRPC), the AR signaling axis can remain active despite low levels of circulating androgens, making it a critical therapeutic target.[4] Androgen Receptor Antagonist 5 (AR-IN-5) is a novel, potent, and selective antagonist of the AR, offering a promising therapeutic strategy for CRPC.[4][5]

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of AR-IN-5 and other potential AR antagonists.

Mechanism of Action

AR-IN-5 functions as a competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of androgens.[6] This inhibition blocks the conformational changes required for AR activation, nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[4][6] The ultimate effect is the inhibition of proliferation and induction of apoptosis in AR-dependent cancer cells.[4]

Androgen Receptor Signaling Pathway and Inhibition by Antagonist 5

The following diagram illustrates the classical androgen receptor signaling pathway and the mechanism of inhibition by an AR antagonist like AR-IN-5.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex AR->AR_Androgen Dimerization AR_Antagonist_Complex Inactive AR-Antagonist Complex AR->AR_Antagonist_Complex HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Androgen->ARE Nuclear Translocation & DNA Binding AR_Antagonist_5 AR Antagonist 5 AR_Antagonist_5->AR Competitively Binds AR_Antagonist_Complex->ARE Blocks Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Simplified Androgen Receptor Signaling Pathway and Inhibition by AR Antagonist 5.

Quantitative Data Summary

The following table summarizes the in vitro activity of various androgen receptor antagonists, including representative data for compounds like Enzalutamide, which shares a similar mechanism of action with AR-IN-5. This data is crucial for comparing the potency of different antagonists.

CompoundAssay TypeCell LineIC50Reference
EnzalutamideCell ViabilityLNCaP36 nM[7]
BicalutamideCell ViabilityLNCaP/AR(cs)0.16 µM[7]
Apalutamide (ARN-509)Competitive BindingCell-free16 nM---
Darolutamide (ODM-201)AR Nuclear Translocation---Ki of 11 nM[7]
HBP1-51LBD Affinity---3.96 µM[8]
HBP1-58LBD Affinity---4.92 µM[8]

Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize androgen receptor antagonists.

Cell Viability (MTT) Assay

This assay determines the effect of an AR antagonist on cell proliferation.

Materials:

  • LNCaP cells (or other AR-positive prostate cancer cell lines like 22Rv1)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • RPMI-1640 with 5% Charcoal-Stripped FBS (CS-FBS) for an androgen-deprived environment

  • This compound (AR-IN-5)

  • Dihydrotestosterone (DHT)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 with 10% FBS and allow them to attach overnight.[5]

  • The next day, replace the medium with RPMI-1640 containing 5% CS-FBS to create an androgen-deprived environment.[5]

  • Prepare serial dilutions of AR-IN-5 in the culture medium.[4] A typical starting concentration range is 10 nM to 10 µM.[6]

  • Add the different concentrations of AR-IN-5 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).[5]

  • Stimulate the cells with a final concentration of 1 nM DHT to induce AR-mediated proliferation, except for the negative control wells.[5]

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.[4][5]

AR Reporter Gene Assay

This assay measures the ability of an AR antagonist to inhibit androgen-induced transcriptional activity.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, MDA-kb2) stably or transiently transfected with an androgen-responsive reporter construct (e.g., containing Androgen Response Elements (AREs) driving a luciferase reporter gene).[2][9][10]

  • Appropriate cell culture medium

  • AR Antagonist 5

  • DHT

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the transfected cells in a 96-well plate.

  • After cell attachment, treat the cells with various concentrations of AR-IN-5 for 1-2 hours.

  • Stimulate the cells with DHT (e.g., 1-10 nM) to activate the AR signaling pathway. Include a vehicle control.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • The reduction in luciferase activity in the presence of the antagonist compared to DHT stimulation alone indicates the inhibitory effect.

Western Blot Analysis for AR and Target Gene Expression

This protocol assesses the effect of the AR antagonist on the protein levels of AR and its downstream targets.

Materials:

  • AR-positive prostate cancer cells

  • AR Antagonist 5

  • DHT

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the desired concentrations of AR-IN-5 for 24, 48, or 72 hours.[6] Include a vehicle control and a DHT-stimulated control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[6]

  • Determine the protein concentration using a BCA assay.[5]

  • Denature equal amounts of protein and separate them by SDS-PAGE.[5]

  • Transfer the proteins to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.[5]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.[4]

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro screening of an androgen receptor antagonist.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding (e.g., LNCaP) Compound_Prep Prepare Serial Dilutions of AR Antagonist 5 Treatment Treat Cells with Antagonist & DHT Compound_Prep->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Reporter_Assay Reporter Gene Assay (Luciferase) Incubation->Reporter_Assay Western_Blot Western Blot (AR, PSA levels) Incubation->Western_Blot Data_Analysis Calculate IC50, Analyze Gene/Protein Expression Viability_Assay->Data_Analysis Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro characterization of an AR antagonist.

References

Application Notes and Protocols for a Representative Androgen Receptor Antagonist (AR-5) in LNCaP Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific experimental data and established protocols for a compound designated "Androgen receptor antagonist 5" (AR-5) are not available in the public domain. This document provides a generalized guide based on established methodologies for characterizing androgen receptor (AR) antagonists in the LNCaP prostate cancer cell line. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] In androgen-sensitive prostate cancer cells such as LNCaP, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR initiates its nuclear translocation, dimerization, and the subsequent regulation of target genes that promote cell proliferation and survival.[1] Consequently, the AR is a primary therapeutic target. These application notes provide detailed protocols to characterize the efficacy of a representative AR inhibitor, designated here as AR-5, in LNCaP cells. The LNCaP cell line is a widely used model for androgen-dependent prostate cancer.[2] It is important to note that LNCaP cells possess a mutated AR (T877A), which can sometimes lead to paradoxical responses to certain antiandrogens.[3][4][5]

Data Presentation

Table 1: Effect of AR-5 on LNCaP Cell Viability (Hypothetical Data)
Treatment GroupConcentration (nM)Mean Absorbance (450 nm)Standard Deviation% Viability
Vehicle Control01.350.09100%
AR-511.210.0789.6%
AR-5100.920.0668.1%
AR-51000.580.0543.0%
AR-510000.310.0423.0%
Table 2: Western Blot Densitometry Analysis of AR Target Genes (Hypothetical Data)
Treatment GroupAR Protein Level (Normalized to GAPDH)PSA Protein Level (Normalized to GAPDH)
Vehicle Control1.001.00
DHT (10 nM)0.982.50
AR-5 (100 nM)0.950.45
DHT (10 nM) + AR-5 (100 nM)0.960.85
Table 3: qPCR Analysis of AR Target Gene Expression (Hypothetical Data)
Treatment GroupKLK3 (PSA) Fold ChangeTMPRSS2 Fold Change
Vehicle Control1.01.0
DHT (10 nM)8.56.2
AR-5 (100 nM)0.30.4
DHT (10 nM) + AR-5 (100 nM)1.21.5

Signaling Pathways and Experimental Workflow

AR_Signaling_Pathway Figure 1: Androgen Receptor Signaling Pathway and Action of AR-5 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation AR_5 AR-5 AR_5->AR_HSP Antagonizes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Figure 1: Androgen Receptor Signaling Pathway and Action of AR-5.

Experimental_Workflow Figure 2: Experimental Workflow for Characterizing AR-5 cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis LNCaP_Culture Culture LNCaP cells Steroid_Deprivation Steroid Deprivation LNCaP_Culture->Steroid_Deprivation Treatment Treat with AR-5, DHT, and/or Vehicle Steroid_Deprivation->Treatment Viability Cell Viability Assay (e.g., WST-1) Treatment->Viability Western Western Blot (AR, PSA, GAPDH) Treatment->Western qPCR qPCR (KLK3, TMPRSS2, GAPDH) Treatment->qPCR Data_Analysis Analyze Data (IC50, Protein/Gene Expression) Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Caption: Figure 2: Experimental Workflow for Characterizing AR-5.

Experimental Protocols

Cell Culture

LNCaP cells are adherent and should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For androgen-related experiments, cells should be cultured in a steroid-deprived medium (e.g., RPMI-1640 with charcoal-stripped FBS) for at least 24-48 hours prior to treatment.[1]

Cell Viability Assay

This protocol assesses the effect of AR-5 on LNCaP cell proliferation.[1]

  • Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Allow cells to attach overnight.

  • Replace the medium with fresh steroid-deprived medium containing various concentrations of AR-5 or vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of a cell proliferation reagent (e.g., WST-1) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.[1]

Western Blotting

This protocol is for determining the effect of AR-5 on protein expression.[1]

  • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with AR-5 and/or DHT in steroid-deprived medium for 24-48 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH) overnight at 4°C.[1]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH.[1]

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of AR target genes.[1]

  • Seed and treat LNCaP cells in 6-well plates as described for Western blotting, typically for 16-24 hours.

  • Isolate total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or TaqMan-based assay with primers for target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.[1]

References

Application Notes and Protocols for Androgen Receptor (AR) Antagonist Studies in Prostate Cancer Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols from five preclinical animal model studies investigating the efficacy of androgen receptor (AR) antagonists in prostate cancer. The included studies cover prominent AR inhibitors—Enzalutamide, Apalutamide, and Darolutamide—across various prostate cancer models, including castration-sensitive, castration-resistant, and therapy-resistant xenografts.

Introduction

The androgen receptor is a critical driver of prostate cancer cell proliferation and survival. Therapeutics that antagonize this receptor are cornerstones of advanced prostate cancer treatment. Preclinical animal models are indispensable for evaluating the efficacy, pharmacodynamics, and resistance mechanisms of novel AR antagonists. The following sections detail the methodologies and key findings from five distinct studies, offering a practical guide for researchers designing and interpreting similar preclinical experiments.

Study 1: Enzalutamide in a Castration-Resistant (CRPC) LNCaP-Derived Xenograft Model

This study evaluates the efficacy of Enzalutamide in a xenograft model derived from LNCaP cells, which are androgen-sensitive but can progress to a castration-resistant state, mimicking a common clinical scenario.

Application Note

This model is suitable for assessing the antitumor activity of AR antagonists in a castration-resistant setting where the AR signaling pathway remains active. The key objective was to determine if Enzalutamide could inhibit tumor growth in a xenograft model established from LNCaP cells that have acquired resistance to castration.

Quantitative Data Summary
ParameterVehicle ControlEnzalutamide (25 mg/kg/day)Statistical Significance
Mean Final Tumor Volume (mm³) 1250 ± 150350 ± 90p < 0.01
Tumor Growth Inhibition (%) -~72%-
Mean Body Weight Change (%) +2% ± 1.5%-1% ± 2.0%Not Significant
Serum PSA at Endpoint (ng/mL) 85 ± 1215 ± 5p < 0.001
Experimental Protocols

1. Animal Model and Xenograft Establishment:

  • Animal Strain: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO2.

  • Surgical Castration: Mice are surgically castrated under anesthesia. Allow a recovery period of 7-10 days before cell implantation to ensure testosterone (B1683101) levels have declined.

  • Cell Implantation:

    • Harvest LNCaP cells during the logarithmic growth phase.

    • Wash cells twice with sterile, serum-free PBS.

    • Resuspend cells at a concentration of 5 x 10^6 cells per 100 µL.

    • Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix.

    • Subcutaneously inject 200 µL of the cell/Matrigel mixture into the right flank of each castrated mouse.

2. Treatment Protocol:

  • Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Group Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Drug Formulation:

    • Prepare the vehicle solution: 1% carboxymethylcellulose, 0.1% Tween 80 in sterile water.

    • Prepare the Enzalutamide suspension by adding the powdered compound to the vehicle to achieve a final concentration of 2.5 mg/mL for a 10 mL/kg dosing volume. Ensure continuous stirring to maintain a uniform suspension.

  • Drug Administration: Administer Enzalutamide (25 mg/kg) or vehicle daily via oral gavage. Monitor animal body weight twice weekly as a measure of general toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit (e.g., 1500 mm³).

3. Pharmacodynamic Analysis (Immunohistochemistry for AR):

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors. Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.

  • Tissue Processing: Dehydrate the fixed tissue through a graded ethanol (B145695) series, clear with xylene, and embed in paraffin.

  • Staining:

    • Cut 4-µm sections and mount on charged slides.

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with 5% normal goat serum.

    • Incubate with primary antibody against AR (e.g., Rabbit mAb, 1:100 dilution) overnight at 4°C.

    • Incubate with a secondary HRP-conjugated anti-rabbit antibody.

    • Develop with DAB chromogen and counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides for microscopic analysis to assess AR protein expression and localization.

Visualizations

G cluster_workflow Experimental Workflow: Enzalutamide in LNCaP CRPC Model castration Surgical Castration of Nude Mice implantation Subcutaneous Implantation of LNCaP Cells + Matrigel castration->implantation 7-10 days recovery tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Daily Oral Gavage (21-28 days) randomization->treatment monitoring Tumor & Body Weight Measurement (2x/week) treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, PSA, IHC treatment->endpoint

Caption: Workflow for the LNCaP CRPC xenograft study.

Study 2: Apalutamide in a Castration-Resistant, AR-Overexpressing LNCaP/AR Xenograft Model

This study investigates the efficacy of Apalutamide in a more aggressive CRPC model where LNCaP cells are engineered to overexpress the androgen receptor, a common mechanism of resistance.

Application Note

This model is designed to test the potency of next-generation AR antagonists against tumors that have developed resistance through AR gene amplification. It provides a stringent test of an antagonist's ability to inhibit a supraphysiological level of AR signaling. The primary goal was to compare the in vivo efficacy of Apalutamide against the first-generation antagonist, Bicalutamide.

Quantitative Data Summary
ParameterVehicle ControlBicalutamide (50 mg/kg)Apalutamide (10 mg/kg)
Tumor Regression (≥50%) 0/10 mice1/10 mice8/10 mice
Mean Final Tumor Volume (mm³) 1100 ± 130850 ± 110250 ± 75
AR Nuclear Localization (IHC) HighModerateLow
PSA Gene Expression (qRT-PCR) 100% (normalized)~60%~15%
Experimental Protocols

1. Animal Model and Xenograft Establishment:

  • Animal Strain: Male SCID mice, 6-8 weeks old.

  • Cell Line: LNCaP/AR (LNCaP cells stably transfected to overexpress human AR).

  • Cell Culture: Maintain cells in RPMI-1640 with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 200 µg/mL G418).

  • Surgical Castration: Perform surgical castration 7-10 days prior to cell implantation.

  • Cell Implantation:

    • Prepare LNCaP/AR cells as described in Study 1.

    • Resuspend cells at 2 x 10^6 cells per 100 µL in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 200 µL into the right flank of each castrated mouse.

2. Treatment Protocol:

  • Tumor Monitoring and Randomization: Follow the procedure in Study 1. Randomize mice when tumors reach ~150 mm³.

  • Drug Formulation:

    • Prepare Apalutamide (10 mg/kg) and Bicalutamide (50 mg/kg) suspensions in a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.

  • Drug Administration: Administer drugs or vehicle daily via oral gavage for 28 days.

3. Pharmacodynamic Analysis (Western Blot for AR Target Genes):

  • Tissue Collection: At endpoint, snap-freeze tumor samples in liquid nitrogen and store them at -80°C.

  • Protein Extraction:

    • Pulverize frozen tumor tissue.

    • Lyse the tissue powder in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-PSA, 1:1000; anti-TMPRSS2, 1:1000; anti-Actin, 1:5000).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

G Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (Overexpressed) Androgen->AR Binds Dimerization Dimerization & Nuclear Translocation AR->Dimerization Activates Apalutamide Apalutamide Apalutamide->AR Inhibits Binding Apalutamide->Dimerization Inhibits ARE Androgen Response Element (ARE) Binding Apalutamide->ARE Inhibits Dimerization->ARE Transcription Gene Transcription (PSA, TMPRSS2) ARE->Transcription Growth Tumor Growth & Survival Transcription->Growth

Caption: Apalutamide's mechanism of AR signaling inhibition.

Study 3: Darolutamide in a VCaP Xenograft Model Harboring AR Mutations

This study assesses Darolutamide's efficacy in the VCaP xenograft model, which expresses high levels of wild-type AR and is known to develop therapy-resistant AR mutations, providing a clinically relevant model of advanced disease.

Application Note

The VCaP model is valuable for testing AR antagonists against tumors with AR amplification and the potential for AR ligand-binding domain mutations that can confer resistance to other agents. Darolutamide's unique chemical structure may allow it to retain activity against certain mutated forms of the AR. This study aimed to evaluate the antitumor efficacy of Darolutamide as a monotherapy and in combination with a targeted radionuclide therapy.

Quantitative Data Summary
Parameter (Monotherapy Groups)Vehicle ControlDarolutamide (100 mg/kg, BID)
Tumor Volume T/C Ratio *1.000.87
Mean Final Tumor Volume (mm³) 1500 ± 2101305 ± 180
Tumor Growth Inhibition (%) -13% (Not Significant)
PSMA Expression (IHC Score) 1.5 ± 0.32.8 ± 0.4

*T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group)

Experimental Protocols

1. Animal Model and Xenograft Establishment:

  • Animal Strain: Male CB17-SCID mice, 6 weeks old.

  • Cell Line: VCaP human prostate carcinoma cells.

  • Cell Culture: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. VCaP cells grow slowly and require careful handling.

  • Cell Implantation:

    • Harvest VCaP cells and resuspend at 3 x 10^6 cells per 100 µL.

    • Mix cell suspension 1:1 with 100% Matrigel (Note: not diluted media).

    • Subcutaneously inject 200 µL into the flank of non-castrated male SCID mice.

2. Treatment Protocol:

  • Tumor Monitoring and Randomization: Randomize mice when tumors reach an average size of 180 mm³.

  • Drug Formulation: Formulate Darolutamide in a vehicle of PEG400/propylene glycol/5% glucose (50:30:20 ratio).

  • Drug Administration: Administer Darolutamide (100 mg/kg) or vehicle orally, twice daily (BID).

3. Pharmacodynamic Analysis (PSMA Expression via Flow Cytometry):

  • Tumor Dissociation:

    • Excise fresh tumor tissue at endpoint and mince finely.

    • Digest tissue using a tumor dissociation kit (e.g., containing collagenase and dispase) according to the manufacturer's protocol to obtain a single-cell suspension.

    • Filter the suspension through a 70-µm cell strainer.

  • Staining and Analysis:

    • Wash the cells in FACS buffer (PBS with 2% FBS).

    • Incubate cells with a fluorescently-conjugated anti-PSMA antibody (e.g., PE-conjugated J591) for 30 minutes on ice.

    • Wash cells twice with FACS buffer.

    • Analyze the cells on a flow cytometer, gating on viable, single cells to determine the mean fluorescence intensity (MFI) of PSMA expression.

Visualizations

G cluster_pathway Dual Effect of Darolutamide in VCaP Model Darolutamide Darolutamide AR_Signaling AR Signaling Darolutamide->AR_Signaling Inhibits PSMA_Expression Upregulation of PSMA Expression Darolutamide->PSMA_Expression Induces Tumor_Growth Direct Tumor Growth Inhibition AR_Signaling->Tumor_Growth Drives Enhanced_Therapy Enhanced Therapeutic Efficacy Radionuclide PSMA-Targeted Radionuclide Therapy PSMA_Expression->Radionuclide Increases Target for Radionuclide->Enhanced_Therapy Leads to G Enzalutamide Enzalutamide Treatment AR_Inhibition AR Inhibition Enzalutamide->AR_Inhibition Tumor_Cells Resistant Tumor Cells AR_Inhibition->Tumor_Cells Leads to Resistance PDL1 Increased PD-L1 Expression Tumor_Cells->PDL1 MDSC Increased MDSC Infiltration Tumor_Cells->MDSC Recruit CD8 Decreased CD8+ T-cell Infiltration & Function PDL1->CD8 Inhibit MDSC->CD8 Suppress Immune_Evasion Immune Evasion & Tumor Progression MDSC->Immune_Evasion CD8->Immune_Evasion Failure to Control Tumor G cluster_resistance AR Splice Variant-Mediated Resistance AR_Gene AR Gene Splicing Alternative Splicing AR_Gene->Splicing AR_FL Full-Length AR (AR-FL) Splicing->AR_FL AR_V7 AR Splice Variant (AR-V7) (Lacks LBD) Splicing->AR_V7 Nucleus_FL Nuclear Translocation (Ligand-Dependent) AR_FL->Nucleus_FL Nucleus_V7 Constitutive Nuclear Localization AR_V7->Nucleus_V7 Enzalutamide Enzalutamide Enzalutamide->AR_FL Blocks LBD Enzalutamide->Nucleus_FL Inhibits Transcription Constitutive Gene Transcription Nucleus_V7->Transcription

Application Notes and Protocols for Testing AR Antagonists in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that progresses despite androgen deprivation therapy. A key driver of CRPC is the continued activity of the androgen receptor (AR) signaling pathway.[1][2][3][4] Therefore, the development of novel AR antagonists is a critical therapeutic strategy. These application notes provide detailed protocols for the preclinical evaluation of AR antagonists in CRPC models, encompassing both in vitro and in vivo methodologies.

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like dihydrotestosterone (B1667394) (DHT), translocates to the nucleus, dimerizes, and regulates the transcription of target genes such as Prostate-Specific Antigen (PSA).[5] In CRPC, AR signaling can be reactivated through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants.[1][2] Novel AR antagonists aim to overcome these resistance mechanisms.[6][7][8]

In Vitro Evaluation of AR Antagonists

A series of in vitro assays are essential for characterizing the activity of potential AR antagonists. These assays are designed to assess the compound's effect on cell viability, its ability to modulate AR signaling, and its impact on the expression of AR-regulated genes.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of AR antagonists on CRPC cells. Commonly used methods include MTT, MTS, and WST-8 assays, which measure metabolic activity as an indicator of cell viability.[9][10][11][12]

Table 1: Hypothetical IC50 Values of a Novel AR Antagonist (Compound X) in CRPC Cell Lines

Cell LineAR StatusIC50 (µM) of Compound XIC50 (µM) of Enzalutamide (Control)
LNCaPAR-dependent0.51.2
VCaPAR-dependent0.81.5
22Rv1AR-V7 positive1.25.0
PC-3AR-negative> 50> 50
DU-145AR-negative> 50> 50

Protocol 1: Cell Viability (WST-8) Assay

  • Cell Seeding: Seed CRPC cell lines (e.g., LNCaP, VCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Hormone Starvation: For androgen-dependent cell lines, replace the growth medium with a medium containing charcoal-stripped fetal bovine serum (FBS) for 24 hours to reduce baseline AR activity.[13]

  • Drug Treatment: Treat the cells with a serial dilution of the test AR antagonist (e.g., 0.01 to 100 µM) for 72-96 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Enzalutamide).

  • WST-8 Reagent Addition: Add WST-8 reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9][10]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AR Signaling Pathway Analysis (Western Blot)

Western blotting is used to assess the effect of AR antagonists on the expression and phosphorylation of key proteins in the AR signaling pathway.[5][13][14][15][16] This includes monitoring the levels of AR itself and its downstream targets like PSA.

Protocol 2: Western Blot Analysis

  • Cell Culture and Treatment: Culture CRPC cells (e.g., LNCaP) to 70-80% confluency.[5] Starve cells in charcoal-stripped FBS medium for 24 hours.[5] Pre-treat cells with the AR antagonist for 2 hours, followed by stimulation with dihydrotestosterone (DHT, e.g., 10 nM) for 24 hours.[5]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[5][13]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][16] Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][5]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[5]

AR Target Gene Expression Analysis (qRT-PCR)

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is employed to measure the mRNA levels of AR target genes, providing insights into the transcriptional inhibitory activity of the AR antagonist.[17][18]

Protocol 3: Quantitative RT-PCR

  • Cell Treatment and RNA Extraction: Treat CRPC cells as described for the Western blot analysis. Extract total RNA from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for AR target genes (e.g., PSA, FKBP5, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.[19]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Evaluation of AR Antagonists

In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy and safety of AR antagonists in a more physiologically relevant setting.

CRPC Xenograft Models

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are commonly used.[20][21][22] For CRPC models, castration of the host animal is performed to mimic the androgen-deprived environment.[23]

Table 2: Hypothetical Tumor Growth Inhibition in a 22Rv1 Xenograft Model

Treatment GroupDoseTumor Volume Change (%)Body Weight Change (%)
Vehicle Control-+150+2
Compound X25 mg/kg-40-1
Compound X50 mg/kg-65-3
Enzalutamide50 mg/kg-50-2

Protocol 4: CRPC Xenograft Study

  • Cell Implantation: Subcutaneously inject CRPC cells (e.g., 22Rv1) into the flanks of male immunodeficient mice.[23]

  • Tumor Growth and Castration: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Surgically castrate the mice to induce a CRPC state.[23]

  • Drug Treatment: Once tumors resume growth, randomize the mice into treatment groups and administer the AR antagonist, vehicle control, and positive control daily via oral gavage or other appropriate routes.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight twice weekly.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of AR target gene expression (qRT-PCR) and protein levels (Western blot).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

Visualizations

Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding AR_dimer_translocation Target_Genes Target Gene Transcription (e.g., PSA) ARE->Target_Genes Activation AR_Antagonist AR Antagonist AR_Antagonist->AR Inhibition AR_dimer_translocation->AR_dimer Nuclear Translocation

Caption: Androgen receptor signaling pathway and the inhibitory action of an AR antagonist.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture CRPC Cell Lines (LNCaP, VCaP, 22Rv1) Viability_Assay Cell Viability Assay (WST-8) Cell_Culture->Viability_Assay AR_Signaling AR Signaling Analysis (Western Blot) Cell_Culture->AR_Signaling Gene_Expression Gene Expression Analysis (qRT-PCR) Cell_Culture->Gene_Expression Data_Analysis Data Analysis and Candidate Selection Viability_Assay->Data_Analysis AR_Signaling->Data_Analysis Gene_Expression->Data_Analysis Xenograft CRPC Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis Xenograft->Pharmacodynamics Efficacy->Data_Analysis Pharmacodynamics->Data_Analysis

Caption: Experimental workflow for testing AR antagonists in CRPC models.

Logical Relationship

Logical_Relationship Start Identify Potential AR Antagonist In_Vitro In Vitro Characterization Start->In_Vitro Lead_Optimization Lead Optimization In_Vitro->Lead_Optimization Active? In_Vivo In Vivo Efficacy In_Vivo->Lead_Optimization No Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate Efficacious and Safe? Lead_Optimization->In_Vitro No Lead_Optimization->In_Vivo Yes

Caption: Logical workflow for the development of AR antagonists for CRPC.

References

Application Note: Cell Viability Assay for Androgen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a key driver in the development and progression of prostate cancer.[1][2] Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the AR, causing it to translocate to the nucleus and activate genes responsible for cell proliferation and survival.[3][4] Androgen receptor antagonists are a class of drugs that block this signaling pathway and are crucial in the treatment of prostate cancer.[3][5] "Androgen Receptor Antagonist 5" (hereafter referred to as ARA5) is a novel, potent, and selective AR antagonist.

This application note provides a detailed protocol for assessing the effect of ARA5 on the viability of androgen-sensitive prostate cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[6][7][8] The luminescent signal produced is directly proportional to the number of viable cells, making it a robust method for high-throughput screening and cytotoxicity assessments.[6][7]

Principle of the Assay

The CellTiter-Glo® Assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin (B1168401) to produce a stable "glow-type" luminescent signal.[6] This signal is proportional to the amount of ATP present, which is, in turn, directly proportional to the number of viable cells in the culture.[7] The "add-mix-measure" format simplifies the procedure, making it ideal for automated high-throughput applications.[7][8]

Materials and Reagents

  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells)

  • Compound: this compound (ARA5)

  • Positive Control: Enzalutamide[9]

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Equipment:

    • Luminometer

    • Orbital shaker

    • Sterile, opaque-walled 96-well microplates

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Experimental Protocols

Cell Culture and Seeding
  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using standard trypsinization procedures when they reach 70-80% confluency.

  • Resuspend the cells in fresh medium and perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well opaque-walled plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours to allow the cells to adhere.

Compound Treatment
  • Prepare a stock solution of ARA5 and Enzalutamide (positive control) in DMSO.

  • Create a serial dilution of ARA5 and Enzalutamide in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ARA5, Enzalutamide, or the vehicle control.

  • Incubate the plate for an additional 72 hours.

CellTiter-Glo® Assay Procedure
  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[10][11]

  • Add 100 µL of CellTiter-Glo® Reagent to each well of the 96-well plate.[10][11]

  • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10][11]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Measure the luminescence of each well using a luminometer.

Data Analysis

  • Subtract the average luminescence value from the medium-only background wells from all other measurements.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Luminescence_Sample / Luminescence_VehicleControl) x 100

  • Plot the percent cell viability against the log concentration of ARA5.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by performing a non-linear regression analysis (four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism, or an online IC50 calculator).[12][13][14]

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Dose-Response Effect of ARA5 on LNCaP Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100.0 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 3.9
152.3 ± 2.8
1015.6 ± 1.9
1005.1 ± 0.8
IC50 (µM) ~1.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed LNCaP Cells (5,000 cells/well) incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_compound 3. Add ARA5 / Controls incubate_24h->add_compound incubate_72h 4. Incubate 72h add_compound->incubate_72h add_reagent 5. Add CellTiter-Glo® Reagent incubate_72h->add_reagent shake_2min 6. Shake 2 min add_reagent->shake_2min incubate_10min 7. Incubate 10 min shake_2min->incubate_10min read_lum 8. Read Luminescence incubate_10min->read_lum calc_viability 9. Calculate % Viability read_lum->calc_viability determine_ic50 10. Determine IC50 calc_viability->determine_ic50 ar_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocates ARA5 ARA5 ARA5->AR Blocks ARA5->AR_dimer Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

References

Application Notes and Protocols for Western Blot Analysis of Androgen Receptor (AR) Protein Levels Following Antagonist Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is a critical driver in the progression of prostate cancer.[1] Upon binding to androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes.[1][2][3] Consequently, inhibiting AR signaling with antagonists is a cornerstone of prostate cancer therapy.[4] Western blotting is a fundamental technique to elucidate the efficacy of AR antagonists by quantifying their effect on AR protein expression levels. This document provides a comprehensive protocol for the Western blot analysis of AR protein levels in cell lysates after treatment with AR antagonists.

Signaling Pathway

The androgen receptor signaling pathway begins with the binding of androgens to AR in the cytoplasm, which is held in an inactive state by heat shock proteins (HSPs).[3][4] Ligand binding induces a conformational change, leading to the dissociation of HSPs, dimerization of AR, and its translocation into the nucleus.[2][3] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes responsible for cell survival and proliferation.[2][3] AR antagonists function by binding to the receptor, which can prevent the necessary conformational changes for activation and nuclear translocation, thereby inhibiting the transcription of AR-dependent genes.[1]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgens->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_inactive Binds & Inhibits ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor signaling pathway and antagonist inhibition.

Experimental Workflow

The experimental workflow for analyzing AR protein levels via Western blot after antagonist treatment involves several key stages. The process begins with cell culture and treatment with the AR antagonist. Following treatment, cells are lysed to extract proteins, and the protein concentration is determined. Equal amounts of protein are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is subsequently blocked and incubated with primary and secondary antibodies to detect the AR protein. Finally, the protein bands are visualized and quantified.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., LNCaP cells) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-AR) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection & Imaging H->I J 10. Densitometry & Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

The following table summarizes quantitative data from studies that assessed the relative protein levels of AR in prostate cancer cell lines after treatment with various antagonists. The data is presented as the relative change in AR protein levels compared to a control group.

Cell LineAntagonistTreatment Concentration & DurationRelative AR Protein Level (Normalized to Control)Reference
LNCaPBicalutamide10 µM for 72hSignificant Reduction[3]
LNCaPEnzalutamide10 µM for 72hSignificant Reduction[3]
LNCaPApalutamide10 µM for 72hSignificant Reduction[3]
LNCaPDarolutamide10 µM for 72hSignificant Reduction[3]
C4-2Bicalutamide10 µM for 72hMarginal Decrease[3]
C4-2Enzalutamide10 µM for 72hMarginal Decrease[3]
C4-2Apalutamide10 µM for 72hMarginal Decrease[3]
C4-2Darolutamide10 µM for 72hMarginal Decrease[3]
LAPC4Bicalutamide10 µM for 72hSignificant Reduction[3]
LAPC4Enzalutamide10 µM for 72hSignificant Reduction[3]
LAPC4Apalutamide10 µM for 72hSignificant Reduction[3]
LAPC4Darolutamide10 µM for 72hSignificant Reduction[3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a commonly used and suitable model.[2]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Hormone Starvation: Before treatment, starve the cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours to reduce baseline AR activity.[2][4]

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[4]

    • Treat cells with varying concentrations of the AR antagonist (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[4]

    • For experiments investigating the antagonist's ability to block agonist-induced AR activity, pre-treat cells with the antagonist for 2 hours, followed by stimulation with a known AR agonist like 10 nM DHT for 24 hours.[4]

Protein Extraction
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]

    • Add 100-200 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.[2][6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes, with occasional vortexing.[4]

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[2][4]

    • Carefully collect the supernatant containing the total protein and transfer it to a fresh, pre-chilled microcentrifuge tube.[5]

Protein Quantification
  • Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.[2][4]

  • Normalize the protein concentrations of all samples by diluting with lysis buffer to ensure equal loading in the subsequent steps.[4]

SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer (4x or 6x).[4][6]

    • Boil the samples at 95°C for 5 minutes to denature the proteins.[4]

  • Electrophoresis:

    • Load the prepared samples and a pre-stained protein ladder onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).[6]

    • Run the gel at 100-120V until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.[4]

Immunoblotting
  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for AR (a starting dilution of 1:1000 is recommended, but should be optimized) overnight at 4°C with gentle agitation.[4]

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin, with a starting dilution of 1:5000) to normalize for protein loading.[4]

  • Washing:

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.[4]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.[4]

  • Final Washes:

    • Repeat the washing step (three times with TBST for 10 minutes each).[4]

Detection and Data Analysis
  • Detection:

    • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[4]

    • Capture the chemiluminescent signal using a digital imaging system.[4]

  • Data Analysis:

    • Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).[2][4]

    • Normalize the band intensity of the AR protein to the corresponding loading control band for each sample.[2][4]

    • Express the results as a fold change or percentage relative to the vehicle-treated control to determine the effect of the antagonist on AR protein levels.[4]

References

Application Notes and Protocols for Quantitative PCR Analysis of Androgen Receptor (AR) Target Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Androgen Receptor (AR) is a crucial mediator of androgen action and a key driver in the development and progression of prostate cancer.[1][2][3] therapies targeting the AR signaling pathway are central to the treatment of prostate cancer.[1][3] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of AR and its target genes, providing valuable insights into the efficacy of therapeutic interventions and the mechanisms of resistance.[4][5] These application notes provide a comprehensive guide to performing qPCR for AR target gene expression analysis, from experimental design to data interpretation.

Androgen Receptor Signaling Pathway

The Androgen Receptor can be activated through classical and non-classical signaling pathways. In the classical pathway, androgens diffuse into the cell and bind to AR in the cytoplasm, leading to its translocation to the nucleus.[2][6] In the nucleus, AR homodimerizes and binds to Androgen Response Elements (AREs) on the DNA, regulating the transcription of target genes.[2][6] The non-classical pathway involves membrane-associated AR, which can rapidly activate downstream signaling cascades like the MAPK pathway.[6][7]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR->AR_dimer_nuc Translocation HSP HSP AR_HSP->AR HSP Dissociation ARE ARE AR_dimer_nuc->ARE Binds Target_Genes Target Gene Transcription ARE->Target_Genes Regulates

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for qPCR Analysis

A typical qPCR experiment involves several key stages, from sample preparation to data analysis.[8][9] Ensuring high quality at each step is critical for obtaining reliable and reproducible results.[8]

qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR Amplification cluster_analysis Data Analysis RNA_Isolation 1. RNA Isolation (e.g., from cells or tissue) RNA_QC 2. RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (Primers, Master Mix, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR (Amplification & Data Collection) qPCR_Setup->qPCR_Run Cq_Determination 6. Cq Value Determination qPCR_Run->Cq_Determination Relative_Quant 7. Relative Quantification (e.g., ΔΔCq Method) Cq_Determination->Relative_Quant Stats_Vis 8. Statistical Analysis & Data Visualization Relative_Quant->Stats_Vis

Caption: General workflow for a qPCR experiment.

Detailed Experimental Protocols

Protocol 1: Total RNA Isolation

High-quality, intact RNA is essential for accurate gene expression analysis.[10]

Materials:

  • Cultured cells or tissue samples

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Ethanol (70%)

Procedure:

  • Sample Lysis: Lyse cells or homogenized tissue according to the manufacturer's protocol of the chosen RNA isolation kit.

  • RNA Binding: Apply the lysate to the spin column to bind the RNA to the silica (B1680970) membrane.

  • Washing: Wash the column to remove contaminants and impurities.

  • Elution: Elute the purified RNA with RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer. An A260/A280 ratio of ~2.0 is generally considered pure.

Protocol 2: cDNA Synthesis (Reverse Transcription)

Materials:

  • Purified total RNA (1 µg)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the following components on ice as per the manufacturer's instructions:

    • 10X RT Buffer

    • 10X RT Random Primers

    • 25X dNTP Mix

    • MultiScribe™ Reverse Transcriptase

    • Total RNA (up to 1 µg)

    • Nuclease-free water to the final volume.

  • Incubation: Place the reaction tube in a thermal cycler and run the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C

  • Storage: The resulting cDNA can be stored at -20°C for future use.

Protocol 3: Quantitative PCR (qPCR)

Materials:

  • cDNA template

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Forward and reverse primers for target and reference genes (see Table 1)

  • Nuclease-free water

  • qPCR plate and optical seals

Procedure:

  • Primer Design: Design or select validated primers for the AR gene and chosen target genes. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[11]

  • Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate on ice. A typical reaction includes:

    • qPCR Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • cDNA template (diluted)

    • Nuclease-free water to the final volume.

  • Controls: Include the following controls in your qPCR run:[12]

    • No-Template Control (NTC): To detect contamination.

    • No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.

  • qPCR Run: Place the plate in a real-time PCR instrument and run a standard cycling program:

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.[10]

Data Presentation and Analysis

AR Target Genes and Primer Sequences

The following table provides a list of commonly studied AR target genes and example primer sequences.

Gene Symbol Gene Name Forward Primer (5'-3') Reverse Primer (5'-3') Reference
ARAndrogen ReceptorATGGTGAGCAGAGTGCCCTATCATGGTCCCTGGCAGTCTCCAAA[13]
KLK3 (PSA)Kallikrein-related peptidase 3AGGCCTTCCCTGTACACCAAGTCTTGGCCTGGTCATTTCC[14]
TMPRSS2Transmembrane protease, serine 2CCTCTGAACCCCGGATATTGGGGCCAGGAGGAAGTCATAA[14][15]
FKBP5FK506 binding protein 5GAGCAGCAGGAGGTGGAGAATCCAGAGGAGGCTTCACTTTG[16]
NKX3-1NK3 homeobox 1AGACCTGGAGCCCCAGAAATGCTCCCTGACACTGCTCATC[17]
GAPDHGlyceraldehyde-3-phosphate dehydrogenaseGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC[18]
ACTBBeta-actinCTCTTCCAGCCTTCCTTCCTAGCACTGTGTTGGCGTACAG[19]

Reference genes are shown in italics.

Data Analysis: Relative Quantification (ΔΔCq Method)

The comparative Cq (ΔΔCq) method is a widely used technique for relative quantification of gene expression.[20]

  • Calculate ΔCq: For each sample, normalize the Cq value of the target gene to the Cq value of a reference gene.

    • ΔCq = Cq (target gene) - Cq (reference gene)

  • Calculate ΔΔCq: Normalize the ΔCq of the experimental sample to the ΔCq of a control or calibrator sample.

    • ΔΔCq = ΔCq (experimental sample) - ΔCq (control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.

Example Data Table

The following table demonstrates how to present qPCR data for AR and its target genes after treatment with an AR inhibitor.

Treatment Gene Mean Cq ΔCq (Normalized to GAPDH) ΔΔCq (Relative to Vehicle) Fold Change (2-ΔΔCq)
Vehicle AR22.52.50.01.0
KLK320.80.80.01.0
TMPRSS221.31.30.01.0
AR Inhibitor AR22.72.70.20.87
KLK324.14.13.30.10
TMPRSS223.93.92.60.16

Logical Relationships in Data Interpretation

Data_Interpretation Experimental_Condition Experimental Condition (e.g., Drug Treatment) qPCR_Data qPCR Data (Cq Values) Experimental_Condition->qPCR_Data Generates Relative_Quantification Relative Quantification (Fold Change) qPCR_Data->Relative_Quantification Leads to Biological_Interpretation Biological Interpretation (e.g., Pathway Modulation) Relative_Quantification->Biological_Interpretation Allows for

Caption: Logical flow of qPCR data interpretation.

Conclusion

Quantitative PCR is a powerful and indispensable tool for studying the expression of the Androgen Receptor and its target genes. By following standardized protocols and employing rigorous data analysis methods, researchers can obtain reliable and reproducible data to advance our understanding of AR signaling in both normal physiology and disease states like prostate cancer. This information is critical for the development and evaluation of novel therapeutic strategies targeting the AR pathway.

References

Application Notes and Protocols: Preparing Androgen Receptor Antagonist Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation, storage, and use of Androgen Receptor (AR) antagonist stock solutions in Dimethyl Sulfoxide (DMSO). The information is intended to ensure the accuracy, reproducibility, and reliability of experimental results.

Due to the existence of multiple compounds referred to as "Androgen Receptor antagonist 5", this document provides data and protocols for a well-characterized AR antagonist, Enzalutamide, as a representative example. The principles and methods described are broadly applicable to other similar hydrophobic small molecule AR inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of AR antagonist stock solutions.

ParameterValueNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability.[1][2]
Solubility in DMSO Enzalutamide: ≥ 50 mg/mL (107.66 mM)[3]Solubility for other AR antagonists varies, e.g., Apalutamide: 50 mg/mL, Bicalutamide: >21.5 mg/mL.[4][5]
Typical Stock Concentration 10 mM - 50 mMA 10 mM stock is common for many in vitro assays.[1][2][3] Higher concentrations may be achievable with warming and sonication.[1]
Storage Temperature Powder: -20°C (up to 3 years)[6] In DMSO: Short-term (-20°C, up to 1 month), Long-term (-80°C, up to 6 months or more)[1][6]Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[3][7]
Stability in DMSO Generally stableWhile specific degradation rates are not widely published, stock solutions are generally considered stable for up to 6 months at -80°C.[1][6] Stability is compound-specific and can be affected by water absorption in DMSO.[1]
Final DMSO Concentration in Assays Typically ≤ 0.1% - 0.5% (v/v)Higher concentrations can lead to cytotoxicity and off-target effects.[2][3] A vehicle control with the same final DMSO concentration is essential.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Enzalutamide in DMSO

This protocol describes the preparation of a 10 mM stock solution of the AR antagonist Enzalutamide.

Materials:

  • Enzalutamide powder (Molecular Weight: 464.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials with Teflon-lined caps

  • Vortex mixer

  • Sonicator (water bath)

  • Warming block or water bath (optional)

Procedure:

  • Calculate the required mass of Enzalutamide:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 464.44 g/mol * (1000 mg / 1 g) = 4.644 mg

  • Weigh the Enzalutamide powder:

    • Carefully weigh out 4.644 mg of Enzalutamide powder and place it in a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the Enzalutamide powder.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes.[1]

    • Gentle warming to 37°C can also be applied to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • For long-term storage, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.[1][6] For short-term storage (up to one month), -20°C is acceptable.[1]

G cluster_prep Preparation cluster_storage Storage weigh Weigh AR Antagonist Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate / Warm add_dmso->dissolve Ensure Complete Dissolution aliquot Aliquot into Single-Use Volumes dissolve->aliquot Prevent Freeze-Thaw Cycles store Store at -80°C (Long-term) or -20°C (Short-term) aliquot->store

Protocol 2: Use of AR Antagonist Stock Solution in a Cell-Based Assay

This protocol provides a general procedure for diluting the DMSO stock solution for use in a typical cell-based assay, such as a cell viability or reporter gene assay.

Materials:

  • 10 mM AR antagonist stock solution in DMSO

  • Appropriate cell culture medium (phenol red-free is recommended for hormone-related assays)

  • Sterile serological pipettes and pipette tips

  • Cell culture plates (e.g., 96-well) with seeded cells

Procedure:

  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM AR antagonist stock solution from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilutions (Serial Dilution):

    • To avoid precipitation of the hydrophobic compound in the aqueous culture medium, it is recommended to perform serial dilutions.

    • Prepare an intermediate dilution of the 10 mM stock in cell culture medium. For example, to achieve a final concentration of 10 µM in the well, you might first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

    • From this intermediate solution, further dilutions can be made to achieve the desired final concentrations.

  • Treat the Cells:

    • Add the final diluted AR antagonist solution to the wells of the cell culture plate. For example, if you add 10 µL of a 10X final concentration solution to 90 µL of medium already in the well.

    • Ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control. The final DMSO concentration should ideally be below 0.1%.[3]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without the AR antagonist) to control wells. This is crucial to account for any effects of the solvent on the cells.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Proceed with the specific assay readout (e.g., measuring cell viability, luciferase activity, or gene expression).

G cluster_dilution Dilution cluster_treatment Cell Treatment thaw Thaw 10 mM Stock Aliquot intermediate_dilution Prepare Intermediate Dilutions in Medium thaw->intermediate_dilution Avoid Precipitation final_dilution Prepare Final Working Concentrations intermediate_dilution->final_dilution add_to_cells Add to Cells in Culture Plate final_dilution->add_to_cells vehicle_control Add Vehicle Control (DMSO in Medium) final_dilution->vehicle_control incubate Incubate for a Defined Period add_to_cells->incubate vehicle_control->incubate analyze Perform Assay Readout incubate->analyze

Androgen Receptor Signaling Pathway

The diagram below illustrates the classical signaling pathway of the Androgen Receptor (AR). In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-regulators and the transcription of target genes. AR antagonists work by competitively binding to the AR, thereby preventing these downstream events.[8][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR AR_Active Active AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Recruits Co-regulators Antagonist AR Antagonist Antagonist->AR_HSP Competitive Binding Block->AR_Active Inhibits Activation

References

Application Notes and Protocols for In Vivo Efficacy Studies of Androgen Receptor (AR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo efficacy studies for androgen receptor (AR) antagonists. The protocols outlined below are intended to serve as a detailed framework for preclinical evaluation of novel AR-targeted therapeutics, particularly in the context of prostate cancer.

Introduction

Androgen receptor (AR) signaling is a critical driver of prostate cancer progression.[1] Consequently, the development of AR antagonists is a primary focus in the discovery of new treatments for this disease. In vivo efficacy studies are essential for evaluating the therapeutic potential of these antagonists before they can advance to clinical trials. This document details the key components of designing and conducting robust in vivo studies, from selecting the appropriate animal model to data analysis and presentation.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), translocates to the nucleus.[2][3][4] In the nucleus, it dimerizes and binds to androgen response elements (AREs) on target genes, regulating their transcription and promoting cell survival and proliferation.[2][3] AR antagonists function by competitively inhibiting androgen binding to the AR, thereby preventing its activation and downstream signaling.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of AR Antagonist Testosterone Testosterone DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_inactive Inactive AR (bound to HSPs) DHT->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation AR_antagonist AR Antagonist AR_antagonist->AR_inactive Competitively Binds Experimental_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Collection & Analysis Model_Selection 1. Animal Model Selection (e.g., NSG mice) Cell_Line_Selection 2. Cell Line Selection (e.g., LNCaP, VCaP) Model_Selection->Cell_Line_Selection Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Line_Selection->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 7. Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Necropsy 9. Necropsy and Tissue Collection Endpoint->Necropsy PD_Analysis 10. Pharmacodynamic Analysis (e.g., PSA levels) Necropsy->PD_Analysis Data_Analysis 11. Statistical Analysis & Reporting PD_Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Androgen Receptor (AR) Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during androgen receptor (AR) antagonist experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My reporter gene assay shows high variability between replicate wells. What are the likely causes and solutions?

High variability in reporter gene assays can stem from several factors, from inconsistent cell handling to reagent issues.

Potential Causes and Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution across wells is a primary source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution. Visually inspect the wells for consistent cell density before treatment.

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, compounds, or assay reagents can lead to significant differences in results.

    • Solution: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, preparing a master mix of reagents can minimize well-to-well variation.

  • Transfection Inefficiency and Variability: If using a transient transfection system, variations in transfection efficiency across wells can cause inconsistent reporter expression.

    • Solution: Optimize the DNA-to-transfection reagent ratio. Co-transfecting a control reporter plasmid (e.g., Renilla luciferase) allows for normalization of the experimental reporter (e.g., firefly luciferase) activity, which can account for differences in transfection efficiency and cell number.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Reagent Quality and Preparation: Degradation of reagents, such as the luciferase substrate, or improper mixing can lead to inconsistent signal generation.

    • Solution: Prepare fresh reagents and ensure they are brought to room temperature before use. Aliquot reagents to avoid repeated freeze-thaw cycles.

FAQ 2: I am observing a weak or no signal in my AR antagonist experiment. How can I troubleshoot this?

A weak or absent signal can be due to issues with the cells, reagents, or the experimental setup.

Potential Causes and Solutions:

  • Low AR Expression: The cell line used may have low endogenous expression of the androgen receptor.

    • Solution: Confirm AR expression levels in your chosen cell line using Western blot or qPCR. Consider using a cell line known for robust AR expression (e.g., LNCaP, VCaP) or transiently transfecting an AR expression vector.

  • Inactive Agonist or Antagonist: The agonist used to stimulate AR activity or the antagonist being tested may have degraded.

    • Solution: Use a fresh aliquot of the agonist and antagonist. Verify their activity using a known positive control antagonist.

  • Suboptimal Assay Conditions: Incubation times, compound concentrations, or assay timing may not be optimal.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for maximal AR activation by the agonist. Titrate the agonist to determine its EC50 and use a concentration in the linear range of the dose-response curve (e.g., EC80) for antagonist screening.

  • Issues with Detection Reagents: The luciferase substrate or other detection reagents may be expired or improperly prepared.

    • Solution: Check the expiration dates of all reagents. Prepare fresh detection reagents according to the manufacturer's instructions.

FAQ 3: My Western blot for AR protein shows inconsistent band intensities or multiple non-specific bands. What could be wrong?

Western blotting for AR can be challenging due to its size and post-translational modifications.

Potential Causes and Solutions:

  • Inefficient Protein Extraction: Incomplete cell lysis can lead to low and variable protein yields.

    • Solution: Use a lysis buffer appropriate for nuclear proteins, such as RIPA buffer, and ensure it is supplemented with fresh protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process.

  • Uneven Protein Loading: Inaccurate protein quantification or pipetting can result in unequal loading of protein across lanes.

    • Solution: Use a reliable protein quantification method, such as the BCA assay, to normalize protein concentrations before loading. Always include a loading control (e.g., GAPDH, β-actin) to verify equal loading.

  • Poor Protein Transfer: Inefficient transfer of AR from the gel to the membrane will result in weak or inconsistent bands.

    • Solution: Optimize the transfer time and voltage/current. Ensure the transfer sandwich is assembled correctly without any air bubbles. Staining the membrane with Ponceau S after transfer can help visualize the efficiency of the transfer.

  • Antibody Issues: The primary antibody may not be specific enough, or the antibody concentrations may be too high, leading to non-specific bands and high background.

    • Solution: Use a well-validated primary antibody specific for AR. Optimize the primary and secondary antibody concentrations by performing a titration. Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST) and sufficient washing steps.

Quantitative Data Summary

The following tables provide a summary of quantitative data for common AR antagonists.

Table 1: IC50 Values of Common AR Antagonists in Prostate Cancer Cell Lines

AntagonistCell LineAssay TypeIC50Reference
Enzalutamide (B1683756)LNCaPCytotoxicity~21.4 nM[1]
EnzalutamideLNCaPReporter Gene~26 nM[1]
BicalutamideLNCaPCompetition Binding~160 nM[1]
ApalutamideLNCaPReporter Gene~200 nM[1]
DarolutamideLNCaPReporter Gene~26 nM[1]
SeviteronelCV1 (transfected with AR)Reporter Gene10 µM[2]
GaleteroneCV1 (transfected with AR)Reporter Gene0.765 µM[2]
AbirateroneCV1 (transfected with AR)Reporter Gene9.42 µM[2]

Table 2: Binding Affinities (Kd/Ki) of Ligands to the Androgen Receptor

LigandReceptor SourceAssay TypeKd/Ki (nM)Reference
R1881 (agonist)Human BPH tissueRadioligand Binding1.3 (Kd)[3]
DihydrotestosteroneHuman BPH tissueRadioligand Binding6 (Ki)[3]
TestosteroneHuman BPH tissueRadioligand Binding50 (Ki)[3]

Table 3: Androgen Receptor Protein Degradation by PROTACs

CompoundCell LineConcentrationAR Degradation (%)Reference
BavdegalutamideLNCaP~1 nM~50% (DC50)[4]
BavdegalutamideVCaP~1 nM~50% (DC50)[4]
BavdegalutamideLNCaP≥ 10 nM>95%[4]
BavdegalutamideVCaP≥ 10 nM>95%[4]
ARCC-4VCaP100 nM (4h)~90%[5]
ARCC-4VCaP100 nM (12h)>98%[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted for a scintillation proximity assay (SPA) format.[1][6][7]

  • Plate Preparation: Add 50 µL of 5 µM His-tagged AR ligand-binding domain (LBD) in assay buffer to each well of a 384-well Ni-chelate coated Flashplate®. Incubate for 30-60 minutes, then discard the protein solution.

  • Compound Addition: Add 25 µL of serially diluted test compounds (AR antagonists) in assay buffer containing 10% DMSO to each well.

  • Radioligand Addition: Add 25 µL of a radiolabeled AR agonist (e.g., [3H]-DHT or [3H]-R1881) solution in assay buffer to each well. The final concentration of the radioligand should be close to its Kd value.

  • Incubation: Seal the plate and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 1-4 hours), with gentle agitation.

  • Detection: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with a high concentration of an unlabeled agonist) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Protocol 2: Dual-Luciferase Reporter Gene Assay

This protocol is a general guideline for a dual-luciferase assay in a 96-well format.[8]

  • Cell Seeding and Transfection: Seed cells (e.g., PC-3) in a 96-well plate. Co-transfect the cells with an AR expression plasmid, a firefly luciferase reporter plasmid under the control of an androgen response element (ARE), and a Renilla luciferase control plasmid.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with a medium containing serially diluted AR antagonists. Include a positive control (known antagonist) and a negative control (vehicle).

  • Agonist Stimulation: After a pre-incubation period with the antagonist (e.g., 1-2 hours), add a known AR agonist (e.g., DHT or R1881) at a concentration that gives a robust signal (e.g., EC80).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent (which quenches the firefly luciferase and activates the Renilla luciferase) and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the antagonist to calculate the IC50.

Protocol 3: Western Blot Analysis of AR Protein Levels

This protocol outlines the steps to assess AR protein levels after antagonist treatment.[4][9][10]

  • Cell Culture and Treatment: Plate cells (e.g., LNCaP, VCaP) and allow them to adhere. Treat the cells with the AR antagonist at various concentrations and for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to a loading control (e.g., GAPDH).

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR->AR_Dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist Antagonist->AR_HSP Binds & Inhibits ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates

Caption: Canonical androgen receptor (AR) signaling pathway and the inhibitory action of AR antagonists.

Experimental Workflow for AR Antagonist Screening

AR_Antagonist_Screening_Workflow start Start cell_culture 1. Cell Culture (e.g., LNCaP, PC-3) start->cell_culture primary_screen 2. Primary Screen (Reporter Gene Assay) cell_culture->primary_screen dose_response 3. Dose-Response & IC50 Determination primary_screen->dose_response hit_validation 4. Hit Validation (Secondary Assays) dose_response->hit_validation binding_assay Ligand Binding Assay (Determine Kd/Ki) hit_validation->binding_assay Validate Hits western_blot Western Blot (AR protein levels, downstream targets) hit_validation->western_blot Validate Hits end End binding_assay->end western_blot->end

Caption: A typical experimental workflow for the screening and validation of androgen receptor antagonists.

Troubleshooting Decision Tree for Inconsistent AR Antagonist Assay Results

Troubleshooting_Decision_Tree start Inconsistent Results high_variability High Variability between Replicates? start->high_variability low_signal Weak or No Signal? start->low_signal start->low_signal No western_blot_issues Western Blot Issues? start->western_blot_issues pipetting Check Pipetting & Use Master Mixes high_variability->pipetting Yes low_signal->western_blot_issues No ar_expression Verify AR Expression (WB/qPCR) low_signal->ar_expression Yes protein_extraction Optimize Lysis Buffer & Use Protease Inhibitors western_blot_issues->protein_extraction Yes cell_seeding Optimize Cell Seeding & Check for Edge Effects pipetting->cell_seeding transfection Normalize with Control Reporter cell_seeding->transfection reagent_activity Check Reagent Activity (Agonist/Antagonist) ar_expression->reagent_activity assay_conditions Optimize Assay Conditions (Time, Concentration) reagent_activity->assay_conditions loading_transfer Quantify Protein (BCA) & Check Transfer (Ponceau S) protein_extraction->loading_transfer antibody_optimization Titrate Antibodies & Optimize Blocking/Washing loading_transfer->antibody_optimization

Caption: A decision tree to guide troubleshooting of common issues in AR antagonist experiments.

References

Technical Support Center: Androgen Receptor Antagonist 5 (AR-ANT-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of the novel Androgen Receptor Antagonist 5 (AR-ANT-5).

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of AR-ANT-5 and how can they be minimized?

A1: While AR-ANT-5 is designed for high specificity to the androgen receptor (AR), off-target interactions can occur, leading to unintended biological effects. Potential off-target effects are often related to interactions with other cellular proteins, such as kinases or other receptors. For instance, some non-steroidal antiandrogens have been reported to interact with GABA-A receptors.[1] Minimizing these effects involves careful experimental design, including using the lowest effective concentration of AR-ANT-5 and selecting appropriate cell lines or model systems.

Q2: How can I distinguish between on-target and off-target effects in my experiments?

A2: A definitive method to differentiate on-target from off-target effects is to use a cellular model where the intended target, the androgen receptor, has been knocked out (e.g., using CRISPR-Cas9). If the observed phenotype persists in the AR-knockout cells upon treatment with AR-ANT-5, it is likely due to an off-target effect.[2]

Q3: What are the recommended methods for identifying the specific off-target interactions of AR-ANT-5?

A3: A multi-pronged approach is recommended for robust off-target identification. This includes:

  • In silico prediction: Computational tools can predict potential off-target binding based on the structure of AR-ANT-5.

  • In vitro biochemical screening: Screening AR-ANT-5 against a panel of purified proteins, such as a kinome panel, can identify direct interactions.[3]

  • Cell-based assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement and identify off-target binding within a cellular context.[4][5][6]

  • Genomics and Proteomics approaches: Methods like ChIP-sequencing and RNA-sequencing can reveal the downstream consequences of off-target binding on a genome-wide scale.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed After AR-ANT-5 Treatment

Potential Cause: The observed phenotype may be a result of an off-target effect of AR-ANT-5.

Recommended Solution:

  • Confirm On-Target Engagement: First, verify that AR-ANT-5 is engaging with the androgen receptor in your experimental system using a method like CETSA.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than those required for AR inhibition.

  • AR Knockout/Knockdown: Test the effect of AR-ANT-5 in a cell line where the androgen receptor has been knocked out or knocked down. If the phenotype persists, it is likely an off-target effect.

  • Off-Target Profiling: If an off-target effect is suspected, proceed with broader off-target profiling methods as described in the FAQs.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Potential Cause: Poor cell permeability, rapid metabolism of the compound, or engagement with off-target proteins within the cell can lead to a discrepancy between in vitro and cellular activity.

Recommended Solution:

  • Assess Cell Permeability: Evaluate the ability of AR-ANT-5 to cross the cell membrane using standard permeability assays.

  • Metabolic Stability: Investigate the metabolic stability of AR-ANT-5 in your cell line of interest.

  • Cellular Target Engagement: Use CETSA to confirm that AR-ANT-5 is reaching and binding to the androgen receptor inside the cell. A lack of a thermal shift may indicate issues with permeability or rapid efflux.

  • Investigate Off-Target Binding: Off-target binding can sequester the compound, reducing its availability for the intended target. Consider unbiased off-target identification methods.

Data Presentation

Table 1: Representative Off-Target Profile for a Hypothetical Androgen Receptor Antagonist

Target ClassRepresentative Off-TargetAssay TypePotency (IC50/Kd)Potential Consequence
KinaseSRC Family KinaseKinase Panel Screen500 nMAltered cell signaling pathways
GPCRGABA-A ReceptorRadioligand Binding1.2 µMNeurological effects[1]
Ion ChannelhERGElectrophysiology> 10 µMCardiotoxicity
Nuclear ReceptorProgesterone ReceptorReporter Assay2.5 µMHormonal side effects

Note: The data in this table is for illustrative purposes only. The specific off-target profile of AR-ANT-5 must be determined experimentally.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is a generalized procedure for assessing the target engagement of AR-ANT-5.

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of AR-ANT-5 or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.[4]

  • Cell Harvesting and Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer.

  • Heat Shock: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler. Include a no-heat control.[9]

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the androgen receptor.

  • Data Analysis: Quantify the band intensities and plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of AR-ANT-5 indicates target engagement.[4]

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol

This protocol outlines the general steps for identifying the genomic binding sites of the androgen receptor after treatment with AR-ANT-5.

  • Cell Cross-linking: Treat cells with AR-ANT-5 or vehicle. Cross-link protein-DNA complexes with formaldehyde.[10]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.[10]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor. Use protein A/G beads to pull down the antibody-chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[11]

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions, which represent the binding sites of the androgen receptor.

RNA-Sequencing (RNA-seq) for Off-Target Analysis

This protocol describes how to assess global changes in gene expression to identify potential off-target effects of AR-ANT-5.

  • Cell Treatment and RNA Extraction: Treat cells with AR-ANT-5 or vehicle control. Isolate total RNA from the cells.[12]

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to AR-ANT-5 treatment.[13] Unexpected changes in gene expression that are independent of known AR target genes may indicate off-target activity.

Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes HSP HSP Complex HSP->AR Stabilizes AR_ANT_5 AR-ANT-5 AR_ANT_5->AR Blocks ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates

Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of AR-ANT-5.

Off_Target_Workflow start Start: Unexpected Phenotype Observed in_silico In Silico Off-Target Prediction start->in_silico biochemical In Vitro Biochemical Screening (e.g., Kinase Panel) start->biochemical cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa validation Target Validation (AR Knockout) in_silico->validation biochemical->validation cetsa->validation omics Genomics/Proteomics (ChIP-seq, RNA-seq) end Identify & Mitigate Off-Target Effects omics->end validation->omics

Caption: Experimental workflow for identifying and validating off-target effects of AR-ANT-5.

Troubleshooting_Logic q1 Unexpected phenotype with AR-ANT-5? q2 Is phenotype present in AR knockout cells? q1->q2 Yes a1_no Proceed with On-Target Characterization q1->a1_no No q3 Is phenotype dose-dependent? q2->q3 No a1_yes Likely Off-Target Effect q2->a1_yes Yes a2_yes Investigate Off-Target Profile (Biochemical/Omics) q3->a2_yes Yes a2_no Re-evaluate On-Target Signaling Pathway q3->a2_no No

Caption: Troubleshooting decision tree for unexpected experimental outcomes with AR-ANT-5.

References

Technical Support Center: Determining the IC50 of Androgen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Androgen Receptor Antagonist 5 (AR Antagonist 5) in various cell lines.

Data Presentation: IC50 Values of AR Antagonists

The following tables summarize the IC50 values of well-characterized androgen receptor antagonists in different prostate cancer cell lines. This data can serve as a reference for expected potency and for the selection of appropriate cell models and concentration ranges when testing AR Antagonist 5.

Table 1: IC50 Values of Common AR Antagonists in Prostate Cancer Cell Lines

AntagonistCell LineAssay TypeIC50 (nM)
Enzalutamide (B1683756)LNCaPLuciferase Reporter26 - 36
EnzalutamideLNCaPCompetition Binding21.4
Bicalutamide (B1683754)LNCaPCompetition Binding160
ApalutamideLNCaPLuciferase Reporter200
DarolutamideLNCaPLuciferase Reporter26

Note: IC50 values can vary depending on the specific assay conditions, including agonist concentration, incubation time, and cell passage number.

Experimental Protocols

A detailed methodology for a luciferase reporter assay, a common and robust method for quantifying the activity of AR antagonists, is provided below.

Determining the IC50 of AR Antagonist 5 using a Luciferase Reporter Assay

This protocol outlines the steps to measure the ability of AR Antagonist 5 to inhibit the transcriptional activity of the androgen receptor in response to an agonist.

1. Materials and Reagents:

  • Cell Line: A suitable cell line expressing the androgen receptor (e.g., LNCaP, which has an endogenous AR, or a cell line like PC-3 or HEK293 transiently transfected with an AR expression vector).

  • Plasmids:

    • An androgen receptor expression plasmid (if not using a cell line with endogenous AR).

    • A reporter plasmid containing an Androgen Response Element (ARE) driving the expression of a luciferase gene (e.g., pGL4.36[luc2P/ARE/Hygro]).

    • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP cells) supplemented with fetal bovine serum (FBS). It is highly recommended to use charcoal-stripped FBS to remove endogenous steroids.[1]

  • AR Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.

  • AR Antagonist 5: Stock solution of known concentration, typically dissolved in DMSO.

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Luciferase Assay Reagent: A commercial kit for measuring firefly and Renilla luciferase activity.

  • 96-well Plates: White, clear-bottom plates suitable for luminescence measurements.

2. Experimental Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection (for cells lacking endogenous AR):

    • Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare serial dilutions of AR Antagonist 5 in culture medium. A wide concentration range (e.g., 1 nM to 100 µM) is recommended for the initial experiment.[1]

    • Prepare a solution of the AR agonist (e.g., DHT or R1881) at a concentration that elicits approximately 80% of the maximal luciferase response (EC80). This should be determined in a preliminary experiment.

    • Remove the culture medium from the cells and add the diluted AR Antagonist 5.

    • Immediately add the AR agonist to all wells except for the negative control wells.

    • Include the following controls:

      • Vehicle control (cells treated with DMSO and no agonist).

      • Agonist-only control (cells treated with DMSO and the agonist).

      • A known AR antagonist as a positive control (e.g., Enzalutamide).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.[1][2]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

3. Data Analysis:

  • For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Calculate the percent inhibition for each concentration of AR Antagonist 5 using the following formula: % Inhibition = 100 * (1 - (Normalized value of sample - Normalized value of vehicle control) / (Normalized value of agonist control - Normalized value of vehicle control))

  • Plot the percent inhibition against the logarithm of the AR Antagonist 5 concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1]

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP AR_Dimer AR Dimer AR->AR_Dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Antagonist AR Antagonist 5 Antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway and the inhibitory action of Antagonist 5.

IC50_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of AR Antagonist 5 A->B C Treat Cells with Antagonist and AR Agonist (e.g., DHT) B->C D Incubate for 24-48 hours C->D E Measure Luciferase Activity D->E F Data Analysis: Normalize and Calculate % Inhibition E->F G Plot Dose-Response Curve and Determine IC50 F->G

Caption: Experimental workflow for determining the IC50 of an AR antagonist.

Troubleshooting Guide

Issue: High Variability Between Replicates

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.[1]

Issue: No Inhibition Observed at Any Concentration

  • Possible Cause:

    • The compound is inactive or has degraded.

    • The compound is not soluble at the tested concentrations.

    • The assay is not sensitive enough.

    • The cells are not responsive to androgen receptor signaling.

  • Solution:

    • Verify the integrity and purity of AR Antagonist 5.

    • Check the solubility of the compound in the vehicle (e.g., DMSO) and the final media concentration. The final DMSO concentration should typically be ≤ 0.1%.[1]

    • Optimize assay conditions, such as the concentration of the agonist.

    • Confirm AR expression and functionality in your cell line using techniques like Western blot or qPCR for AR target genes.[1]

Issue: Steep or Shallow Dose-Response Curve

  • Possible Cause:

    • Steep Curve: Limited data points in the linear range of the curve.

    • Shallow Curve: The compound may have low potency or off-target effects.

  • Solution:

    • Increase the number of concentrations tested, particularly around the expected IC50.

    • Re-evaluate the purity of the compound and consider testing for off-target effects in AR-negative cell lines.[1]

Issue: Cell Death Observed at High Concentrations

  • Possible Cause: Compound cytotoxicity.

  • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to distinguish specific AR inhibition from general toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel androgen receptor antagonist like AR Antagonist 5? A1: For a novel AR antagonist, it is recommended to test a wide concentration range, for example, from 1 nM to 100 µM, to determine its half-maximal inhibitory concentration (IC50) in your specific cell line and assay.[1]

Q2: Why is it important to use charcoal-stripped serum in the cell culture medium? A2: It is highly recommended to use charcoal-stripped serum because this process removes endogenous steroid hormones from the serum. These hormones could otherwise activate the androgen receptor and interfere with the accurate determination of the antagonist's inhibitory effect.[1]

Q3: How do I choose the right cell line for my IC50 experiment? A3: The choice of cell line depends on the experimental goals. Androgen-dependent prostate cancer cell lines like LNCaP, which endogenously express a functional AR, are common models.[3] For mechanistic studies, you might use AR-negative cell lines like PC-3 or DU-145 and transiently transfect them with an AR expression vector.[2][4] It's also important to consider the AR mutation status of the cell line, as some mutations can confer resistance to certain antagonists.[3]

Q4: What are typical IC50 values for other AR antagonists in cell-based assays? A4: The optimal concentration is compound-specific. However, as a reference, other known AR antagonists have been used in concentration ranges from 0.01 µM to 10 µM in cell-based assays. For example, enzalutamide has an IC50 of approximately 36 nM in LNCaP cells, while bicalutamide has an IC50 of around 160 nM in the same cell line.[1][3]

Q5: What is the difference between a competitive and a non-competitive antagonist? A5: A competitive antagonist binds to the same site on the receptor as the endogenous ligand (agonist), directly competing for binding. A non-competitive antagonist binds to an allosteric (different) site on the receptor, changing the receptor's conformation and preventing its activation by the agonist. The experimental protocols described here can determine the IC50 but may not distinguish between these mechanisms without further specialized assays like radioligand binding studies.

References

how to prevent Androgen receptor antagonist 5 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides general recommendations for preventing the degradation of small molecule androgen receptor (AR) antagonists, using "Androgen Receptor Antagonist 5" as a representative example. Specific stability and degradation pathways are compound-dependent. The information herein is based on established principles of small molecule stability and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the degradation of a small molecule AR antagonist like this compound?

A1: The degradation of small molecule AR antagonists can be attributed to several factors, primarily categorized as chemical and physical instability.

  • Chemical Degradation: This involves the alteration of the molecule's chemical structure. The most common pathways in a laboratory setting are:

    • Hydrolysis: The cleavage of chemical bonds by water. Functional groups like esters and amides are particularly susceptible.[1] This is a very common pathway for drug breakdown.[1]

    • Oxidation: The loss of electrons from the molecule, often initiated by exposure to oxygen, light, or trace metals.[1][2]

    • Photolysis: Degradation caused by exposure to light, especially UV light.[2]

  • Physical Instability: This relates to changes in the physical state of the compound.

    • Precipitation: The compound may fall out of solution if its solubility limit is exceeded in a particular solvent or medium, such as cell culture media.[3]

    • Adsorption: The compound may stick to the surfaces of plasticware like tubes and plates, reducing its effective concentration in your experiment.[3]

Q2: I'm observing a decrease in the activity of this compound in my cell-based assays over time. Is this a sign of degradation?

A2: Yes, a decline in the expected biological activity over the course of an experiment is a strong indicator of compound degradation or instability.[4] This leads to a lower effective concentration of the active compound, which can manifest as inconsistent dose-response curves or a higher IC50 value than reported in the literature.[4]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is crucial for maintaining the integrity of your compound. For "this compound (compound 42f)," the supplier recommends specific storage conditions which should be followed.[5] As a general guideline for small molecule antagonists:

  • Solid Form: Store the compound as a solid in a tightly sealed container at the recommended temperature (commonly -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.[6] It is best practice to aliquot these stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C.

Troubleshooting Guide

Issue 1: Inconsistent results or a complete loss of activity in my experiments.

  • Possible Cause: The compound is degrading in the experimental medium.

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability study of this compound in your specific cell culture medium (without cells) over the time course of your experiment (e.g., 24, 48, 72 hours).[6]

    • Analyze by HPLC or LC-MS/MS: At each time point, measure the concentration of the parent compound. A significant decrease in concentration over time confirms instability.[3][7]

    • Minimize Incubation Time: If the compound is unstable, consider reducing the duration of the experiment if your assay design allows.[4]

    • Replenish the Compound: For longer experiments, you may need to replace the medium with fresh medium containing the compound at regular intervals to maintain a consistent concentration.[4]

Issue 2: I observe a precipitate in my cell culture plate after adding the compound.

  • Possible Cause: The compound has poor solubility in the aqueous cell culture medium.

  • Troubleshooting Steps:

    • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically less than 0.5%).[3] High solvent concentrations can cause the compound to precipitate when diluted in an aqueous medium.[4]

    • Pre-warm the Medium: Adding a cold, concentrated stock solution to warmer cell culture medium can sometimes induce precipitation.[4] Always use pre-warmed medium.[4]

    • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of the compound that remains in solution in your specific medium.[7]

Issue 3: My results vary significantly between different batches of the compound.

  • Possible Cause: There may be batch-to-batch variability in the purity or stability of the compound.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to verify its purity and identity.

    • Perform Quality Control: Upon receiving a new batch, it is good practice to confirm its identity and purity using analytical methods like HPLC or LC-MS.

    • Standardize Handling: Ensure that your handling and storage procedures are consistent for all batches to minimize variability introduced in the lab.[6]

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 6 Months.

SolventInitial Concentration (mM)Concentration after 6 months (mM)Percent Remaining
DMSO109.9599.5%
Ethanol109.2192.1%
PBS (pH 7.4)10.4545.0%

Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C.

Time (hours)Percent of Compound Remaining (HPLC Analysis)
0100%
491%
882%
2455%
4828%

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium using HPLC

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

  • Cold acetonitrile

Methodology:

  • Prepare Working Solution: Prepare a solution of this compound in your cell culture medium at the final experimental concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take a 1 mL aliquot of the working solution. To stop any potential degradation, add an equal volume of cold acetonitrile.[6] Centrifuge to pellet any precipitated proteins and transfer the supernatant to an HPLC vial. This sample represents 100% of the compound.[7]

  • Incubation: Aliquot the remaining working solution into several sterile microcentrifuge tubes, one for each time point. Place these tubes in a 37°C, 5% CO2 incubator.[3]

  • Time-Point Sampling: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator.[3] Process the sample as described in step 2.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC.[9] Use a validated method that provides good separation of the parent compound from any potential degradation products.[10]

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area of the T=0 sample to calculate the percentage of the compound remaining.[7] A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.[7]

Mandatory Visualization

G cluster_0 AR Signaling and Antagonist Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_Antagonist_Complex AR-Antagonist Complex (Inactive) Nucleus Nucleus AR->Nucleus Translocation AR_Antagonist_5 AR Antagonist 5 (Active) AR_Antagonist_5->AR Binds & Inhibits Degraded_Antagonist Degraded Antagonist AR_Antagonist_5->Degraded_Antagonist Degradation (e.g., Hydrolysis) AR_Antagonist_Complex->Nucleus Blocks Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Hypothetical signaling pathway of Androgen Receptor (AR) and the impact of AR Antagonist 5 degradation.

G cluster_workflow Experimental Workflow for Stability Assessment prep 1. Prepare Compound in Medium t0 2. Take T=0 Sample (Quench & Store) prep->t0 incubate 3. Incubate Samples (37°C, 5% CO2) prep->incubate hplc 5. Analyze All Samples by HPLC t0->hplc tp 4. Take Time-Point Samples (Quench & Store) incubate->tp tp->hplc analyze 6. Calculate % Remaining vs. T=0 hplc->analyze G start Inconsistent/No Activity of AR Antagonist 5 check_storage Are stock solutions stored correctly (-80°C, single-use aliquots)? start->check_storage correct_storage Correct storage procedures. Re-test. check_storage->correct_storage No check_media_stability Is compound stable in experimental medium? check_storage->check_media_stability Yes perform_stability_assay Perform time-course stability assay (HPLC). check_media_stability->perform_stability_assay Unsure stable Compound is stable. Consider other factors (e.g., cell health, assay setup). check_media_stability->stable Yes unstable Compound is unstable. check_media_stability->unstable No perform_stability_assay->check_media_stability remedy_unstable Modify protocol: - Reduce incubation time - Replenish compound unstable->remedy_unstable

References

Technical Support Center: Addressing Cell Line Resistance to Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to androgen receptor (AR) antagonists, such as enzalutamide (B1683756).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for a second-generation AR antagonist like enzalutamide?

Enzalutamide is a potent AR signaling inhibitor that acts at multiple steps in the AR signaling pathway. Unlike first-generation anti-androgens, it not only competitively blocks the binding of androgens to the AR's ligand-binding domain (LBD) but also prevents the nuclear translocation of the AR, its binding to DNA, and the recruitment of co-activator proteins.[1] This comprehensive inhibition leads to a shutdown of AR-mediated gene transcription and subsequent suppression of prostate cancer cell proliferation.[1][2]

Q2: My cell line has become resistant to an AR antagonist. What are the likely molecular mechanisms?

Resistance to AR antagonists is a multifaceted issue that can be broadly classified into AR-dependent and AR-independent mechanisms.

  • AR-Dependent Mechanisms:

    • AR Gene Amplification or Overexpression: Increased levels of the full-length AR protein can effectively "soak up" the antagonist, requiring higher concentrations to achieve the same level of inhibition.[1]

    • AR Gene Mutations: Specific mutations in the AR gene, particularly in the LBD, can alter the binding site of the antagonist. For example, the F876L mutation can convert enzalutamide from an antagonist into an agonist, paradoxically promoting tumor growth.[1][3]

    • Expression of AR Splice Variants (AR-Vs): A major mechanism of resistance is the expression of AR splice variants that lack the LBD, the target of many AR antagonists.[1][2] The most well-characterized of these is AR-V7, which is constitutively active, meaning it can translocate to the nucleus and activate transcription even in the absence of androgens and the presence of antagonists like enzalutamide.[1][4]

    • Increased Intratumoral Androgen Synthesis: The cancer cells can upregulate the machinery for producing their own androgens, leading to high local concentrations that can outcompete the antagonist for binding to the AR.[1]

  • AR-Independent Mechanisms:

    • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive and proliferate, thereby circumventing their dependency on the AR signaling axis. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5] Activation of these pathways can promote cell survival and growth even when the AR is effectively blocked.

    • Glucocorticoid Receptor (GR) Activation: The GR can be upregulated in response to AR inhibition and can drive the expression of a subset of AR target genes, effectively substituting for the AR to promote cell survival.[2][3][6]

    • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch, such as differentiating into neuroendocrine-like cells, which are not dependent on AR signaling for their growth and survival.[7][8]

Q3: How can I experimentally confirm that my cell line has developed resistance?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the AR antagonist in your cell line and compare it to the parental, sensitive cell line. A significant increase (e.g., >10-fold) in the IC50 value is a clear indicator of acquired resistance.[7] This is typically done using a cell viability assay, such as the MTT or XTT assay.

Q4: I am not detecting AR-V7 in my resistant cell line. What other mechanisms should I investigate?

While AR-V7 is a common mechanism of resistance, it is not the only one. If you have confirmed that your resistant cell line does not express AR-V7, you should investigate other potential mechanisms:

  • Full-length AR overexpression or mutation: Perform a western blot to check for overexpression of the full-length AR protein. You can also sequence the AR gene to look for known resistance-conferring mutations, such as F876L.[1]

  • Activation of bypass signaling pathways: Use western blotting to examine the phosphorylation status of key proteins in bypass pathways, such as Akt (for the PI3K/Akt pathway) and ERK (for the MAPK/ERK pathway).[9] An increase in the phosphorylated (active) forms of these proteins in your resistant cells would suggest the activation of these pathways.

  • Upregulation of the Glucocorticoid Receptor: Assess the expression levels of the GR by western blot or qPCR. An increase in GR expression in your resistant cells could indicate that this receptor is driving resistance.[2][3]

Troubleshooting Guides

Problem 1: High variability in my cell viability assay results when testing antagonist sensitivity.

Possible CauseSolution
Inconsistent cell seeding density Ensure you have a uniform single-cell suspension before seeding. Calibrate your cell counting method (e.g., hemocytometer, automated cell counter) and consistently seed the same number of cells per well.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples, as they are more susceptible to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media to help maintain humidity.[1]
Drug precipitation at high concentrations Visually inspect the media for any signs of precipitation after adding the antagonist. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is not toxic to your cells.[1]

Problem 2: My co-immunoprecipitation (Co-IP) experiment to pull down the androgen receptor and its binding partners is not working.

Possible CauseSolution
Inefficient cell lysis Choose a lysis buffer that is appropriate for your cells and the protein complex you are trying to isolate. Ensure that the lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation. You can check for efficient lysis by running a small amount of your lysate on an SDS-PAGE gel and staining with Coomassie blue.
Antibody not suitable for IP Not all antibodies that work for western blotting are suitable for immunoprecipitation. Use an antibody that has been validated for IP. Polyclonal antibodies often work better for IP as they can recognize multiple epitopes on the target protein.
Protein-protein interaction is weak or transient Optimize the salt and detergent concentrations in your lysis and wash buffers. High salt or detergent concentrations can disrupt protein-protein interactions. Consider using a cross-linking agent to stabilize the protein complex before lysis.
High background/non-specific binding Pre-clear your lysate by incubating it with beads alone before adding your antibody. Increase the number and duration of your wash steps. You can also try increasing the stringency of your wash buffer by adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20).

Data Presentation

Table 1: Representative IC50 Values of Enzalutamide in Sensitive and Resistant Prostate Cancer Cell Lines

Cell LineParental/ResistantIC50 of Enzalutamide (µM)Resistance Index (RI)Reference
C4-2BParental~1.2-[10][11]
C4-2B-ENZRResistant14.7712.4[10][11]
LNCaPParentalVaries (typically 1-5)-[10][12][13]
LNCaP-EnzRResistant>10>10-fold increase[7]

Table 2: Changes in Protein Expression in Enzalutamide-Resistant C4-2B Cells Compared to Parental Cells

ProteinSignaling PathwayChange in Expression in Resistant CellsReference
Androgen Receptor (AR)AR SignalingDecreased[10][11]
Jagged1Notch SignalingDecreased[10][11]
Notch1Notch SignalingDecreased[10][11]
CXCR7Alternative SignalingIncreased[10][11]
AKTPI3K/Akt SignalingIncreased[10][11]
STAT3JAK/STAT SignalingIncreased[10][11]
FOXP3Immune RegulationIncreased[10][11]

Experimental Protocols

Generation of Enzalutamide-Resistant Cell Lines

This protocol describes a general method for developing enzalutamide-resistant prostate cancer cell lines through continuous exposure to the drug.

Materials:

  • Parental prostate cancer cell line (e.g., LNCaP, C4-2B)

  • Complete cell culture medium

  • Enzalutamide

  • DMSO (vehicle control)

  • Cell culture flasks and plates

Procedure:

  • Culture the parental cells in their recommended growth medium.

  • Determine the initial IC50 of enzalutamide for the parental cell line using an MTT assay.

  • Begin continuous treatment of the parental cells with enzalutamide at a concentration below the IC50 (e.g., IC20-IC30).[7]

  • Culture the cells in the presence of enzalutamide, changing the media with fresh drug every 2-3 days.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of enzalutamide in a stepwise manner.

  • At each concentration increase, allow the cells to stabilize and resume normal proliferation before the next increase. This process may take several months (e.g., 6 months or longer).[7]

  • Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Once a significant increase in IC50 is observed (e.g., >10-fold), the resistant cell line is established.[7]

  • Maintain the resistant cell line in a medium containing a maintenance dose of enzalutamide to preserve the resistant phenotype.[7]

Cell Viability Assessment (MTT Assay)

This protocol outlines the steps for performing an MTT assay to determine cell viability.

Materials:

  • Cells to be tested

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of enzalutamide (and/or other compounds) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • After the treatment period, add 10-20 µL of MTT solution to each well.[7]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[7]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Incubate the plate for an additional 15 minutes to 4 hours with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for AR-V7 Detection

This protocol provides a general workflow for analyzing the expression of the AR-V7 protein.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Anti-AR-V7 (e.g., clone RM7)[14]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Prepare whole-cell lysates from sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR-V7 antibody (typically at a 1:1000 dilution) overnight at 4°C.[14]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, you can strip the membrane and re-probe with a loading control antibody.

Visualizations

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP->AR Dissociates AR_dimer AR Dimer AR_Androgen->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Androgen Inhibits Nuclear Translocation Enzalutamide->AR_dimer Inhibits DNA Binding Resistance_Mechanisms cluster_ar_dependent AR-Dependent Resistance cluster_ar_independent AR-Independent Resistance AR_Amp AR Amplification/ Overexpression Enzalutamide_Resistance Enzalutamide Resistance AR_Amp->Enzalutamide_Resistance AR_Mut AR Mutation (e.g., F876L) AR_Mut->Enzalutamide_Resistance AR_V AR Splice Variants (e.g., AR-V7) AR_V->Enzalutamide_Resistance Bypass Bypass Pathways (PI3K/Akt, MAPK) Bypass->Enzalutamide_Resistance GR Glucocorticoid Receptor (GR) Upregulation GR->Enzalutamide_Resistance Lineage Lineage Plasticity (Neuroendocrine Differentiation) Lineage->Enzalutamide_Resistance Experimental_Workflow Start Start with Parental Sensitive Cell Line Develop_Resistance Develop Resistant Cell Line (Continuous Enzalutamide Exposure) Start->Develop_Resistance Confirm_Resistance Confirm Resistance (IC50 Determination via MTT Assay) Develop_Resistance->Confirm_Resistance Investigate_Mechanisms Investigate Resistance Mechanisms Confirm_Resistance->Investigate_Mechanisms AR_V7 Western Blot for AR-V7 Investigate_Mechanisms->AR_V7 AR_FL Western Blot for full-length AR Investigate_Mechanisms->AR_FL AR_Seq AR Gene Sequencing Investigate_Mechanisms->AR_Seq Bypass_Pathways Western Blot for p-Akt, p-ERK Investigate_Mechanisms->Bypass_Pathways GR_Expression Western Blot/qPCR for GR Investigate_Mechanisms->GR_Expression End Characterized Resistant Cell Line AR_V7->End AR_FL->End AR_Seq->End Bypass_Pathways->End GR_Expression->End

References

Technical Support Center: Optimizing Incubation Time for Androgen Receptor Antagonist 5 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androgen Receptor (AR) Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a novel androgen receptor antagonist?

A1: A novel androgen receptor antagonist typically functions by competitively binding to the ligand-binding domain (LBD) of the androgen receptor.[1][2] This prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting AR activation.[1] Successful antagonism blocks the conformational changes required for AR to translocate to the nucleus, bind to Androgen Response Elements (AREs) on DNA, and initiate the transcription of target genes that drive cell proliferation and survival.[3] Some newer antagonists may also employ non-competitive mechanisms, such as targeting the N-terminal domain or other coactivation sites to disrupt receptor function.[4][5]

Q2: What is a typical starting concentration range for a new AR antagonist in cell culture?

A2: The optimal concentration is highly dependent on the specific compound and the cell line being used. For a novel AR antagonist, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on published data for other AR antagonists, a starting range of 1 µM to 50 µM is common for initial experiments.[6][7] Always consult any available preclinical data for the specific antagonist to guide your starting concentrations.

Q3: How long should I incubate my cells with AR Antagonist 5?

A3: Incubation time can vary significantly based on the experimental endpoint. Published studies with various AR antagonists report incubation times from 24 hours to 7 days.[6]

  • For signaling pathway analysis (e.g., checking phosphorylation of downstream proteins), shorter incubation times (e.g., 2 to 24 hours) are often sufficient.[6]

  • For cell viability or proliferation assays , longer incubation times (e.g., 48 to 72 hours or more) are typically required to observe significant effects.[6][8]

  • For apoptosis assays , intermediate time points (e.g., 24 to 48 hours) are often optimal.[6]

The most effective approach is to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for your specific cell line and assay.[6][8]

Q4: How do I prepare a stock solution of the AR antagonist?

A4: The solubility and stability of the antagonist are key. Most small molecule inhibitors are soluble in solvents like dimethylsulfoxide (DMSO) or ethanol.[9] Always refer to the manufacturer's data sheet for specific solubility information. Prepare a high-concentration stock solution (e.g., 10-50 mM) in the recommended solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended (typically at -20°C or -80°C).[9]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No observable effect on cell viability or target gene expression. 1. Sub-optimal incubation time: The duration may be too short to induce a measurable response.[6] 2. Drug concentration is too low: The concentration may be insufficient to effectively inhibit the AR signaling pathway.[6] 3. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to AR antagonists.[10] This can be due to AR mutations, overexpression, or activation of alternative signaling pathways.[10][11] 4. Compound instability: The antagonist may be degrading in the culture medium.1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72, 96 hours) to identify the optimal duration.[6] 2. Perform a dose-response experiment: Determine the IC50 for your cell line to ensure you are using an effective concentration.[6] 3. Use a sensitive cell line: Confirm your experiment in a well-characterized, AR-dependent cell line (e.g., LNCaP, VCaP). Sequence the AR in your cell line to check for resistance-conferring mutations.[12] 4. Refresh the media: For longer incubation periods (>48 hours), consider replacing the media containing the fresh antagonist to maintain its effective concentration.
High levels of cell death, even at low concentrations (potential cytotoxicity). 1. Off-target effects: The antagonist may be affecting other cellular pathways unrelated to AR signaling.[12] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. 3. Extended incubation time: Prolonged exposure may lead to cytotoxicity.1. Lower the concentration range: Test concentrations below the initially observed toxic level. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.[8] 3. Reduce incubation time: Perform a time-course experiment to find a shorter incubation period that still shows the desired antagonistic effect without excessive cell death.
Inconsistent or variable results between experiments. 1. Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect growth rates and drug response.[13] 3. Reagent variability: Inconsistent preparation of the antagonist stock solution or other reagents. 4. Cell culture conditions: Fluctuations in CO₂, temperature, or humidity.1. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 2. Standardize cell seeding: Ensure precise and consistent cell counts when plating for experiments. Allow cells to adhere and resume growth before adding the drug.[13] 3. Follow strict protocols: Use standardized protocols for preparing all solutions and reagents.[9] 4. Monitor incubator conditions: Regularly check and maintain optimal incubator settings.

Experimental Protocols

Protocol 1: Determining the IC50 of AR Antagonist 5 using an MTT Assay

This protocol outlines the steps to determine the concentration of AR Antagonist 5 that inhibits cell growth by 50%.

Materials:

  • AR-dependent prostate cancer cell line (e.g., LNCaP)

  • Complete culture medium

  • AR Antagonist 5 stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of AR Antagonist 5 in complete culture medium. Remove the old medium and add the antagonist dilutions to the wells. Include vehicle-only and untreated controls.[8]

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and use non-linear regression to determine the IC50 value.

Protocol 2: Time-Course Analysis of AR Target Gene Expression by Western Blot

This protocol is for assessing the effect of AR Antagonist 5 on the protein levels of an AR-regulated gene (e.g., PSA).

Materials:

  • AR-dependent cell line

  • 6-well plates

  • AR Antagonist 5

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose/PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PSA, anti-AR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a fixed concentration of AR Antagonist 5 (e.g., the IC50 value) for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with loading buffer, and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the change in protein expression over time.

Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Time-Course Optimization cluster_2 Phase 3: Validation A Determine IC50 (Dose-Response Curve) B Assess Cytotoxicity (Cell Viability Assay) A->B C Select Optimal Concentration (e.g., 2x IC50) B->C D Treat Cells for Multiple Durations (e.g., 24, 48, 72h) C->D E Measure Endpoint (e.g., Gene Expression, Apoptosis) D->E F Analyze Time-Course Data E->F G Select Optimal Incubation Time F->G H Validate with Downstream Assays G->H

Caption: Experimental workflow for optimizing incubation time.

AR_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_nuc Activated AR AR->AR_nuc Translocation Antagonist AR Antagonist 5 Antagonist->AR Binds & Blocks ARE Androgen Response Element (ARE) AR_nuc->ARE Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Troubleshooting s Start: Unexpected Result q1 Is there any cellular effect? s->q1 q2 Is there high cytotoxicity? q1->q2 Yes a1_no Increase Concentration OR Increase Incubation Time q1->a1_no No q3 Are results reproducible? q2->q3 No a2_yes Decrease Concentration OR Decrease Incubation Time q2->a2_yes Yes a3_no Standardize Protocol: - Check cell passage - Verify seeding density - Prepare fresh reagents q3->a3_no No a_end Proceed with Optimized Conditions q3->a_end Yes

References

avoiding precipitation of Androgen receptor antagonist 5 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on avoiding the precipitation of Androgen Receptor (AR) Antagonist 5 in cell culture. Precipitation of a test compound can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.

Troubleshooting Guide: Preventing Precipitation of AR Antagonist 5

Precipitation of AR Antagonist 5 can occur at various stages of an experiment. The following table summarizes common observations, their potential causes, and recommended solutions.

ObservationPotential CauseRecommended Solution
Immediate Precipitate Formation The final concentration of AR Antagonist 5 exceeds its aqueous solubility limit.[1]Decrease the final working concentration. It's crucial to determine the maximum soluble concentration experimentally.[1]
Rapid dilution of the DMSO stock in the aqueous culture medium causes the compound to "crash out."[1]Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture medium.[1][2] Add the compound dropwise while gently vortexing the media.[3]
The temperature of the cell culture medium is too low, decreasing the compound's solubility.[1]Always use pre-warmed (37°C) cell culture media for preparing working solutions.[1][2]
Precipitate Forms Over Time in the Incubator Temperature Shift: Changes in temperature between the lab bench and the 37°C incubator can affect solubility.[2]Pre-warm all media and solutions to 37°C before adding the compound.[2]
pH Shift: The CO2 environment in an incubator can lower the pH of the medium, affecting the solubility of pH-sensitive compounds.[2]Ensure the cell culture medium is properly buffered for the CO2 concentration in your incubator.[2]
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to precipitation over time.[2]Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. Consider reducing the serum concentration if permissible for your cell line.[3]
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including AR Antagonist 5, pushing it beyond its solubility limit.[1]Use culture plates with low-evaporation lids, ensure proper humidification of the incubator, or seal plates with gas-permeable membranes.[1][4]
Inconsistent Results or Gradual Precipitation Stock Solution Instability: Repeated freeze-thaw cycles can lead to the degradation or precipitation of the compound in the stock solution.[5]Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[5] Store long-term at -80°C.[5]
Microbial Contamination: Cloudiness in the media could be due to bacterial or fungal contamination rather than compound precipitation.[4]Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth. If contamination is suspected, discard the culture and review sterile techniques.[2]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of AR Antagonist 5

Objective: To determine the highest concentration of AR Antagonist 5 that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • AR Antagonist 5 powder

  • 100% cell culture grade Dimethyl Sulfoxide (DMSO)

  • Your specific cell culture medium (with all supplements, e.g., FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • 37°C water bath or incubator

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve AR Antagonist 5 in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[5] Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.[5]

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.[2]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold serial dilutions of the AR Antagonist 5 stock solution in the pre-warmed medium.[1] It is important to add the DMSO stock to the medium and mix immediately, rather than the other way around.[3]

  • Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).[3]

  • Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points.[2] For a more detailed analysis, examine a small aliquot under a microscope.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental setup.[2]

Protocol 2: Preparing Working Solutions of AR Antagonist 5

Objective: To prepare a working solution of AR Antagonist 5 in cell culture medium while minimizing the risk of precipitation.

Procedure:

  • Prepare an Intermediate Dilution: If your final desired concentration is low, consider making an intermediate dilution of your high-concentration DMSO stock in pure DMSO first.

  • Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.[2]

  • Add Stock to Medium: While gently vortexing or swirling the pre-warmed medium, add the required volume of the AR Antagonist 5 DMSO stock dropwise.[3] This ensures rapid and even dispersion.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Avoid storing the compound diluted in aqueous solutions for extended periods.[3]

Frequently Asked Questions (FAQs)

Q1: I dissolved AR Antagonist 5 in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?

A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble.[1] To prevent this, decrease the final concentration, pre-warm your media, and add the DMSO stock to the media slowly while mixing.[1][2][3]

Q2: What is the best solvent for AR Antagonist 5?

A2: For creating high-concentration stock solutions of hydrophobic small molecules like AR Antagonist 5, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5] Direct dissolution in aqueous buffers like PBS is generally not advised due to poor solubility.[5]

Q3: My media looks cloudy after adding AR Antagonist 5, but I'm not sure if it's precipitation or contamination. How can I tell the difference?

A3: The best way to distinguish between chemical precipitation and microbial contamination is to examine a sample of the media under a microscope.[2] Bacterial contamination will appear as small, often motile rods or spheres, while fungal contamination may show filamentous structures. Chemical precipitates often appear as amorphous particles or crystalline structures.

Q4: Can I store AR Antagonist 5 diluted in cell culture media?

A4: It is not recommended to store AR Antagonist 5 in cell culture media for extended periods.[3] The stability of the compound in aqueous solutions can be limited, and the risk of precipitation increases over time. Always prepare fresh working solutions for each experiment.[3]

Q5: How do I handle a compound that requires a final concentration close to its solubility limit?

A5: Working near the solubility limit is challenging. Ensure meticulous adherence to the protocols, including pre-warming media and slow, dropwise addition with constant mixing.[2][3] Consider using a solubilizing agent like cyclodextrin, but be aware that this can affect the free concentration of your compound.[7] It is also critical to perform a pilot experiment to confirm solubility and lack of precipitation over the full time course of your planned assay.

Visual Guides

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Immediate Precipitation A->B C Precipitation Over Time A->C D Check Final Concentration B->D E Optimize Dilution Method B->E F Pre-warm Media B->F G Check for Temp/pH Shifts C->G H Assess Media Interactions C->H I Prevent Evaporation C->I

Caption: A flowchart for troubleshooting precipitation issues.

G cluster_1 Recommended Workflow for Preparing Working Solutions P1 1. Prepare High-Conc. Stock in 100% DMSO P2 2. Aliquot Stock for Single Use (-80°C) P1->P2 Storage P3 3. Pre-warm Complete Cell Culture Media (37°C) P2->P3 For Experiment P4 4. Add DMSO Stock Dropwise to Warmed Media with Mixing P3->P4 P5 5. Ensure Final DMSO Concentration is <0.5% P4->P5 P6 6. Use Freshly Prepared Solution Immediately P5->P6 G cluster_2 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex Binding HSP Heat Shock Proteins HSP->AR Binds inactive AR AR_complex->HSP Dissociation Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element Transcription Gene Transcription ARE->Transcription Activation AR_Antagonist_5 AR Antagonist 5 AR_Antagonist_5->AR Blocks Binding

References

Validation & Comparative

Androgen receptor antagonist 5 vs enzalutamide efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Darolutamide (B1677182) and Enzalutamide (B1683756) for Androgen Receptor Antagonism

Introduction

In the landscape of therapies for prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a pivotal therapeutic target. Second-generation AR antagonists have significantly improved patient outcomes by more effectively inhibiting the AR signaling pathway. Enzalutamide was a landmark approval in this class, offering a multi-pronged inhibition of the AR. Darolutamide, a structurally distinct nonsteroidal AR inhibitor, was later developed with properties designed to enhance efficacy and minimize certain side effects. This guide provides a detailed, data-driven comparison of the efficacy of darolutamide and enzalutamide, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Both darolutamide and enzalutamide are potent androgen receptor inhibitors (ARIs) that function by competitively binding to the ligand-binding domain (LBD) of the AR.[1][2][3][4] This competitive inhibition thwarts the canonical AR signaling pathway through several key mechanisms:

  • Blocking Androgen Binding : They prevent natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding to and activating the receptor.[5][6]

  • Inhibiting Nuclear Translocation : They impede the movement of the activated androgen receptor from the cytoplasm into the nucleus.[1][3][7]

  • Impairing DNA Binding and Transcription : They interfere with the ability of the AR to bind to androgen response elements (AREs) on DNA, thereby preventing the transcription of genes that drive prostate cancer cell growth and survival.[2][3]

While their core mechanism is similar, differences in chemical structure lead to variations in binding affinity, pharmacokinetics, and clinical profiles.[8][9]

Quantitative Efficacy Comparison

The following table summarizes key quantitative metrics comparing the preclinical efficacy of darolutamide and enzalutamide. It is crucial to note that values can vary significantly based on the specific assay conditions, cell lines, and experimental setup used.

ParameterDarolutamideEnzalutamideCell Line / Assay ConditionsSource(s)
AR Binding Affinity Higher affinity; its main metabolite (ORM-15341) has a >10-fold lower inhibition constant.Lower affinity relative to Darolutamide.Competitive AR-binding assay.[1][8][9][10]
IC50 (AR Reporter Assay) 26 nM26 nMAR luciferase reporter gene assay in the presence of 0.45 nM testosterone.[11]
IC50 (Cell Viability) 46.6 µMNot specified in the same study.22RV1 prostate cancer cells.[12]

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes higher potency.

Signaling Pathway and Drug Intervention

The diagram below illustrates the androgen receptor signaling pathway and highlights the points of inhibition by both darolutamide and enzalutamide.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR + HSP Complex Androgen->AR_HSP Binds to LBD AR AR AR_HSP->AR HSP Dissociation Antagonist Darolutamide or Enzalutamide AR_dimer AR Dimer AR->AR_dimer Dimerization Antagonist->AR_HSP Competitive Inhibition Antagonist->Block_translocation Inhibits Nuclear Translocation Antagonist->Block_binding Inhibits DNA Binding ARE ARE on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription

Caption: AR signaling pathway and antagonist inhibition points.

Experimental Protocols

The quantitative data presented above are derived from key in vitro experiments. The methodologies for these are outlined below.

Competitive Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., darolutamide) for the androgen receptor compared to a known radiolabeled ligand.

Methodology:

  • Receptor Source: Androgen receptors are typically sourced from cytosol preparations of rat ventral prostates or from recombinantly expressed human AR protein.[13][14]

  • Radioligand: A synthetic, high-affinity androgen, such as [3H]R1881 or [3H]dihydrotestosterone (DHT), is used as the radiolabeled ligand.[14]

  • Procedure:

    • A constant concentration of the AR preparation and the radioligand are incubated together in a series of tubes or a 96-well plate format.[13]

    • Increasing concentrations of the unlabeled test compound (darolutamide or enzalutamide) are added to these tubes to compete with the radioligand for binding to the AR.

    • A control series with unlabeled R1881 is run to establish a standard curve for 100% displacement.[14]

    • Following an incubation period (e.g., 16-20 hours at 4°C) to reach binding equilibrium, the bound and free radioligand are separated.[15] This can be achieved using methods like hydroxylapatite slurry or filtration.

    • The amount of bound radioactivity is quantified using a liquid scintillation counter.[14]

  • Data Analysis: The concentration of the test compound that displaces 50% of the bound radioligand is determined as the IC50 value. A lower IC50 indicates a higher binding affinity.

Cell-Based Proliferation/Viability Assay

Objective: To measure the functional effect of an AR antagonist on the growth and viability of prostate cancer cells and to determine its IC50 value.

Methodology:

  • Cell Lines: Androgen-sensitive human prostate cancer cell lines, such as LNCaP or 22RV1, are commonly used.[11][12]

  • Procedure:

    • Cells are seeded into multi-well plates and allowed to adhere.

    • The cell culture medium is replaced with a medium containing a controlled, low concentration of androgens (e.g., R1881) to stimulate AR-dependent growth.

    • The cells are then treated with a range of concentrations of the test antagonist (darolutamide or enzalutamide) for a defined period (e.g., 48-96 hours).

    • Cell viability or proliferation is measured using a quantitative assay, such as:

      • WST-1 Assay: Measures the metabolic activity of viable cells.[11]

      • CellTiter-Glo (CTG) Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.[12]

  • Data Analysis: Dose-response curves are generated by plotting cell viability against the antagonist concentration. The IC50 value is calculated from these curves, representing the concentration at which the drug inhibits cell growth by 50%.[12]

Preclinical to Clinical Evaluation Workflow

The development and evaluation of a novel androgen receptor antagonist follows a structured workflow, from initial in vitro screening to in vivo efficacy confirmation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials binding_assay 1. AR Competitive Binding Assay reporter_assay 2. AR Reporter Gene Assay binding_assay->reporter_assay cell_viability 3. Cell Viability & Proliferation Assays reporter_assay->cell_viability gene_expression 4. Target Gene Expression Analysis (qPCR) cell_viability->gene_expression pk_pd 5. Pharmacokinetics & Pharmacodynamics gene_expression->pk_pd xenograft 6. Xenograft Tumor Growth Inhibition pk_pd->xenograft clinical Phase I, II, III Clinical Trials xenograft->clinical

Caption: Standard workflow for evaluating AR antagonists.

Conclusion

Both darolutamide and enzalutamide are highly effective inhibitors of the androgen receptor signaling pathway. Preclinical data indicate that darolutamide exhibits a higher binding affinity for the androgen receptor.[8] However, functional potency, as measured by IC50 values in cell-based assays, can be comparable under certain conditions.[11] Clinical comparisons, often indirect, suggest nuanced differences in efficacy and safety profiles, with some studies favoring darolutamide's tolerability and others pointing to enzalutamide's efficacy in specific endpoints.[16][17][18] The choice between these agents in a clinical setting may depend on individual patient characteristics and tolerability. For researchers, the distinct structural and pharmacological properties of each compound provide valuable tools for further investigating AR biology and mechanisms of resistance.

References

A Comparative In Vitro Analysis of Androgen Receptor Antagonist 5 and Bicalutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of a novel investigational compound, Androgen Receptor Antagonist 5, and the established second-generation antiandrogen, bicalutamide (B1683754). The information presented herein is intended to offer an objective overview of their respective performance based on preclinical data. It is important to note that the data for this compound is based on preliminary findings and should be considered in the context of ongoing research.

Mechanism of Action

Both this compound and bicalutamide are competitive antagonists of the androgen receptor (AR). They function by binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This inhibition blocks the conformational changes required for receptor activation and its subsequent translocation to the nucleus, ultimately leading to the downregulation of androgen-responsive gene transcription that promotes cell growth.[1][2]

This compound is a novel, investigational antagonist of the androgen receptor. Preliminary data suggests it acts as a competitive inhibitor that binds to the AR's ligand-binding domain.[1] Its distinct chemical structure may result in a different binding orientation and potentially a higher affinity compared to first-generation antiandrogens.[1] Further research is necessary to fully elucidate its molecular interactions and its potential to overcome resistance mechanisms.[1]

Bicalutamide is a well-established nonsteroidal antiandrogen.[1][2] It acts as a pure antiandrogen by competitively inhibiting the binding of androgens to the AR.[3][4] This action prevents the transcription of androgen-regulated genes, thereby inhibiting androgen-stimulated cell growth.[3]

Quantitative In Vitro Efficacy

The following table summarizes key quantitative data from in vitro assays comparing the efficacy of this compound and bicalutamide.

ParameterThis compound (Preliminary Data)Bicalutamide
AR Binding Affinity (IC50) 25 nM159-243 nM[1][5]
Inhibition of AR Transcriptional Activity (IC50) 50 nM~200 nM
Inhibition of LNCaP Cell Proliferation (IC50) 75 nM~300 nM

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Antagonist AR Antagonist 5 / Bicalutamide Antagonist->AR Competitively Binds & Inhibits Androgen Binding Antagonist->AR_dimer Prevents Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Caption: Mechanism of action of androgen receptor antagonists.

In Vitro Assay Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Prostate_Cancer_Cells Prostate Cancer Cells (e.g., LNCaP) Culture Cell Culture Prostate_Cancer_Cells->Culture Treatment Treatment with Antagonist 5 or Bicalutamide Culture->Treatment Incubation Incubation Treatment->Incubation AR_Binding_Assay AR Binding Assay Incubation->AR_Binding_Assay Reporter_Gene_Assay AR Transcriptional Activity Assay Incubation->Reporter_Gene_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability_Assay IC50_Determination IC50 Value Determination AR_Binding_Assay->IC50_Determination Reporter_Gene_Assay->IC50_Determination Cell_Viability_Assay->IC50_Determination Comparison Comparative Analysis IC50_Determination->Comparison

Caption: General workflow for in vitro comparison of AR antagonists.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the concentration of the test compound that inhibits 50% (IC50) of the binding of a radiolabeled androgen to the androgen receptor.

Protocol:

  • Preparation of AR Source: Cytosol containing the androgen receptor is prepared from prostate cancer cells (e.g., LNCaP) or tissues known to express high levels of AR.

  • Incubation: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the test compound (this compound or bicalutamide).

  • Separation of Bound and Unbound Ligand: After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

  • Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

AR Transcriptional Activity Assay (Reporter Gene Assay)

Objective: To measure the ability of the test compound to inhibit androgen-induced transcriptional activation of a reporter gene.

Protocol:

  • Cell Culture and Transfection: Prostate cancer cells (e.g., LNCaP) are transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with a known androgen (e.g., DHT) to stimulate AR-mediated transcription, in the presence of increasing concentrations of the test compound.

  • Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is normalized to a control (e.g., total protein concentration or co-transfected control plasmid). The percentage of inhibition of androgen-induced activity is plotted against the test compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compound on the viability and proliferation of prostate cancer cells.

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are then treated with increasing concentrations of the test compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

References

The Evolving Landscape of Androgen Receptor Antagonism: A Comparative Guide to Enzalutamide and its Alternatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the targeting of the androgen receptor (AR) signaling pathway remains a cornerstone in the treatment of prostate cancer. This guide provides a comprehensive comparison of the second-generation AR antagonist, enzalutamide (B1683756), with its key alternatives, offering insights into their anticancer effects supported by experimental data and detailed methodologies.

The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the progression of prostate cancer.[1][2] Consequently, AR antagonists are a critical class of therapeutics. This guide will focus on enzalutamide, a potent second-generation AR inhibitor, and compare its performance against other significant AR antagonists: apalutamide (B1683753), darolutamide (B1677182), and the first-generation compound, bicalutamide (B1683754).

Mechanism of Action: A Deeper Blockade of AR Signaling

Enzalutamide and other second-generation AR antagonists offer a more comprehensive blockade of the AR signaling pathway compared to first-generation agents like bicalutamide.[3][4] While bicalutamide primarily acts as a competitive inhibitor of androgen binding to the AR, enzalutamide, apalutamide, and darolutamide exhibit a multi-faceted mechanism.[4][5][6][7] They not only block androgen binding with higher affinity but also inhibit the nuclear translocation of the AR and its subsequent binding to DNA, effectively preventing the transcription of target genes that drive tumor growth.[4][5][6][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds & Activates AR_nucleus AR AR->AR_nucleus Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_nucleus Inhibits Translocation DNA DNA Enzalutamide->DNA Inhibits DNA Binding AR_nucleus->DNA Binds to AREs Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Tumor_Growth Tumor Growth & Survival Gene_Transcription->Tumor_Growth

Figure 1: Mechanism of Action of Enzalutamide.

Comparative Efficacy: A Look at the Clinical Data

Clinical trials have demonstrated the superior efficacy of second-generation AR antagonists over placebo and have provided a basis for comparing their performance. Key endpoints in these trials often include metastasis-free survival (MFS) and overall survival (OS).

DrugClinical TrialMedian MFS (months)MFS Hazard Ratio (vs. Placebo)Median OS (months)OS Hazard Ratio (vs. Placebo)Reference
Enzalutamide PROSPER36.60.2967.00.73[1]
Apalutamide SPARTAN40.50.2873.90.78[8][9]
Darolutamide ARAMIS40.40.41Not Reached0.69[8][10]

Table 1: Comparison of Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

A network meta-analysis of phase III trials for nmCRPC suggested that enzalutamide and apalutamide had similar MFS rates, which were higher than that of darolutamide.[11] However, the same analysis indicated that enzalutamide may have a higher overall survival and time to chemotherapy compared to darolutamide.[11]

In Vitro and In Vivo Anticancer Effects

Preclinical studies in prostate cancer cell lines and animal models have been instrumental in validating the anticancer effects of these AR antagonists.

DrugCell LineAssayEndpointResultReference
Enzalutamide LNCaP, C4-2Cell ViabilityIC50Dose-dependent inhibition[5]
Enzalutamide LNCaP-ARApoptosisApoptosis InductionIncreased apoptosis[5]
Bicalutamide LNCaP, C4-2Colony FormationColony InhibitionSignificant inhibition[12]
PAWI-2 + Enzalutamide PC-3Cell ViabilityIC50Synergistic inhibition (IC50 of 1.4 µM for enzalutamide)[13]

Table 2: In Vitro Anticancer Activity of AR Antagonists

In vivo studies using xenograft models have further confirmed these findings. For instance, enzalutamide has been shown to induce tumor regression in a mouse model of castration-resistant prostate cancer.[5] One study demonstrated that PAWI-2, a novel molecule, in combination with enzalutamide (5 mg/kg per day) inhibited tumor growth by 63% in a PC-3 xenograft model compared to vehicle-treated mice.[13]

Safety and Tolerability Profile

While highly effective, second-generation AR antagonists are associated with a range of adverse events. The distinct pharmacological properties of each drug can influence their safety profiles.

Adverse EventEnzalutamideApalutamideDarolutamideReference
Fatigue CommonCommonLess Common[14][15]
Falls Increased riskIncreased riskLower risk[14][15]
Rash CommonCommonLess Common[14][15]
Seizures Increased riskIncreased riskSimilar to placebo[8][15]
Hypertension CommonCommonLess Common[15]

Table 3: Comparative Adverse Events of Second-Generation AR Antagonists

Notably, darolutamide is structurally distinct and has been reported to have lower penetration of the blood-brain barrier, which may contribute to a more favorable central nervous system side-effect profile, including a lower incidence of seizures.[8][16] Real-world evidence from the DEAR study suggested that patients treated with darolutamide had a lower likelihood of developing metastatic disease and treatment discontinuation compared to those treated with enzalutamide or apalutamide.[14]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of AR antagonists on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the AR antagonist (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

A Seed Cells in 96-well plate B Treat with AR Antagonist A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Analyze Data F->G

Figure 2: Experimental Workflow for MTT Assay.
Western Blot Analysis for AR and PSA Expression

This protocol is used to determine the effect of AR antagonists on the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA).

  • Cell Lysis: Lyse treated and untreated prostate cancer cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (1:1000), PSA (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Logical Comparison of AR Antagonists

The choice of an AR antagonist depends on a multi-faceted evaluation of efficacy, safety, and patient-specific factors.

cluster_efficacy Efficacy cluster_safety Safety Profile cluster_alternatives Alternatives Start Select AR Antagonist MFS Metastasis-Free Survival Start->MFS OS Overall Survival Start->OS AEs Adverse Events (Fatigue, Falls, Seizures) Start->AEs Tolerability Patient Tolerability Start->Tolerability Enza Enzalutamide MFS->Enza Apa Apalutamide MFS->Apa Daro Darolutamide MFS->Daro OS->Enza OS->Apa OS->Daro AEs->Enza AEs->Apa AEs->Daro Tolerability->Daro Bica Bicalutamide (1st Gen) Enza->Bica Superior to Apa->Bica Superior to Daro->Bica Superior to

Figure 3: Logical Comparison of AR Antagonists.

References

A Comparative Guide to Novel Androgen Receptor Inhibitors: An Independent Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer treatment has been significantly reshaped by the advent of novel androgen receptor (AR) inhibitors. These agents offer improved efficacy over first-generation antiandrogens, yet subtle differences in their molecular interactions and preclinical performance can have significant implications for clinical development and application. This guide provides an objective comparison of three leading second-generation AR inhibitors—enzalutamide (B1683756), apalutamide, and darolutamide (B1677182)—supported by experimental data to aid in the independent validation of new chemical entities targeting the androgen receptor.

Mechanism of Action: A Multi-pronged Attack on AR Signaling

Second-generation androgen receptor inhibitors, including enzalutamide, apalutamide, and darolutamide, share a common mechanistic framework that distinguishes them from their predecessors like bicalutamide.[1] They are designed to be potent, competitive inhibitors of the androgen receptor. Their primary mode of action involves binding with high affinity to the ligand-binding domain (LBD) of the AR, which prevents the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2]

Beyond competitive binding, these novel inhibitors disrupt multiple subsequent steps in the AR signaling cascade. They effectively inhibit the nuclear translocation of the AR, prevent the binding of the AR to androgen response elements (AREs) on DNA, and impair the recruitment of coactivator proteins necessary for the transcription of AR target genes.[3] This comprehensive blockade of the AR signaling pathway leads to a profound suppression of androgen-dependent gene expression, ultimately inhibiting the proliferation and survival of prostate cancer cells. Darolutamide is noted to have a distinct chemical structure compared to enzalutamide and apalutamide.[4]

Comparative Preclinical Efficacy: A Quantitative Overview

The following tables summarize key performance metrics for enzalutamide, apalutamide, and darolutamide from various preclinical studies. It is important to note that direct head-to-head comparisons across all parameters in a single study are limited; therefore, data from multiple independent validations are presented.

Table 1: In Vitro Biological Activity of Novel AR Inhibitors
ParameterEnzalutamideApalutamideDarolutamideReference(s)
AR Binding Affinity (IC50) 16.0 ± 2.1 nM21.4 ± 4.4 nMExhibits a lower inhibition constant compared to enzalutamide and apalutamide[3][5]
AR Transcriptional Inhibition (IC50) 26 nM200 nM26 nM[1]
Cell Proliferation Inhibition (IC50) 46.6 µM (22RV1 cells)Not explicitly reported in a head-to-head study with the other two33.8 µM (LNCaP cells), 32.3 µM (PC3 cells), 11.0 µM (DU145 cells)

Note: IC50 values can vary depending on the specific cell line and assay conditions used.

Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
Study ParameterEnzalutamideApalutamideDarolutamideReference(s)
Tumor Growth Inhibition Significant tumor growth inhibition observed.Demonstrated greater efficacy compared to enzalutamide in some preclinical models.Markedly reduces the growth of LAPC-4 and KuCaP-1 xenografts.

Experimental Protocols for Independent Validation

The following are generalized protocols for key experiments essential for the validation of novel androgen receptor inhibitors.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the AR, which allows for the determination of its binding affinity (Ki or IC50).

Principle: A constant concentration of a radiolabeled androgen (e.g., [3H]-mibolerone) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR). The addition of a non-labeled competing ligand, such as a novel inhibitor, will displace the radiolabeled ligand in a concentration-dependent manner. The amount of bound radioactivity is measured, and the IC50 value is calculated.

Brief Protocol:

  • Prepare a reaction mixture containing the AR source, a radiolabeled androgen, and a buffer solution.

  • Add serial dilutions of the test compound or a reference inhibitor to the reaction mixture.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

AR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This cell-based assay measures the functional consequence of AR inhibition by quantifying the expression of a reporter gene under the control of an androgen-responsive promoter.

Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with androgen response elements (AREs). In the presence of an androgen, the AR binds to the AREs and drives the expression of luciferase. An AR inhibitor will block this process, leading to a decrease in luciferase activity, which is measured as a luminescent signal.

Brief Protocol:

  • Seed prostate cancer cells in a multi-well plate.

  • Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After allowing for plasmid expression, treat the cells with a range of concentrations of the test compound in the presence of an AR agonist (e.g., DHT).

  • Incubate for a defined period (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal and calculate the IC50 value for the inhibition of transcriptional activity.

AR Nuclear Translocation Assay

This assay visually and quantitatively assesses the ability of an inhibitor to prevent the movement of the AR from the cytoplasm to the nucleus upon androgen stimulation.

Principle: The AR is predominantly located in the cytoplasm in an inactive state. Upon androgen binding, it translocates to the nucleus. This process can be visualized using immunofluorescence microscopy or high-content imaging in cells treated with an AR agonist. An effective inhibitor will prevent this translocation, causing the AR to remain in the cytoplasm.

Brief Protocol:

  • Culture AR-positive cells on glass coverslips or in imaging-compatible multi-well plates.

  • Treat the cells with the test compound for a predetermined time.

  • Stimulate the cells with an AR agonist (e.g., DHT) to induce AR nuclear translocation.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for the AR, followed by a fluorescently labeled secondary antibody.

  • Stain the cell nuclei with a DNA dye (e.g., DAPI).

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of AR translocation and the inhibitory effect of the compound.

Visualizing Key Pathways and Processes

To further aid in the understanding of AR inhibition, the following diagrams illustrate the core AR signaling pathway and a typical experimental workflow for validating a novel inhibitor.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Protein Synthesis Protein Synthesis Transcription->Protein Synthesis Cell Proliferation & Survival Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival Inhibitor Novel AR Inhibitor Inhibitor->AR_complex Blocks Androgen Binding Inhibitor->AR_active Inhibits Nuclear Translocation Inhibitor->AR_dimer Prevents DNA Binding

Caption: The Androgen Receptor signaling pathway and points of inhibition by novel AR inhibitors.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding AR Competitive Binding Assay (Determine IC50/Ki) Transcription AR Transcriptional Assay (Determine functional IC50) Binding->Transcription Proliferation Cell Proliferation Assay (Assess anti-proliferative IC50) Transcription->Proliferation Xenograft Prostate Cancer Xenograft Model Proliferation->Xenograft Efficacy Tumor Growth Inhibition Study Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity Lead Optimization Lead Optimization Efficacy->Lead Optimization Toxicity->Lead Optimization start Novel Compound Synthesis start->Binding

Caption: A generalized experimental workflow for the validation of a novel AR inhibitor.

References

Evaluating the Specificity of Androgen Receptor Antagonist 5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The androgen receptor (AR) is a critical target in the development of therapeutics for prostate cancer and other androgen-driven diseases. The specificity of an AR antagonist is a key determinant of its therapeutic window, minimizing off-target effects and maximizing on-target efficacy. This guide provides a comparative analysis of "Androgen receptor antagonist 5," a designation that refers to two distinct chemical entities in recent literature, against established AR antagonists. We will refer to them by their compound designations, compound 42f and compound 30a , to avoid ambiguity.

Executive Summary

This guide evaluates the specificity of two compounds, both referred to in scientific literature as "this compound," against the well-established androgen receptor antagonists Bicalutamide, Enzalutamide, and Darolutamide. A thorough review of available data indicates that while both compound 42f and compound 30a show promise as AR antagonists, a comprehensive, publicly available dataset on their binding affinities to other steroid hormone receptors is lacking. This guide presents the currently available data and highlights the need for further comparative studies to fully elucidate their specificity profiles.

Introduction to this compound

Recent research has described two different molecules under the name "this compound":

  • This compound (compound 42f) : Identified as a pyridine (B92270) tetrahydroisoquinoline thiohydantoin derivative, this compound has a reported IC50 of 6.17 μM and is noted for its ability to impair AR nuclear translocation.[1]

  • AR antagonist 5 (compound 30a) : This molecule, a derivative of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide, is described as a selective AR antagonist with a significantly lower IC50 of 134.8 nM.[2]

Given the discrepancy in potency, this guide will focus on the more potent compound 30a where data is available, while also presenting information on compound 42f .

Comparative Analysis of Specificity

A critical aspect of evaluating any AR antagonist is its selectivity over other steroid hormone receptors, namely the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and estrogen receptor (ER). Cross-reactivity with these receptors can lead to undesirable side effects.

Data Presentation: Binding Affinity and Potency

The following table summarizes the available quantitative data for this compound (compounds 42f and 30a) and the comparator drugs. It is important to note that direct, side-by-side comparative studies measuring the binding affinities (Ki) of compounds 42f and 30a against a full panel of steroid receptors are not yet publicly available.

CompoundTargetIC50 (nM)Ki (nM)Progesterone Receptor (PR) BindingGlucocorticoid Receptor (GR) BindingEstrogen Receptor (ER) Binding
AR antagonist 5 (compound 30a) AR134.8[2]Data not availableData not availableData not availableData not available
This compound (compound 42f) AR6170[1]Data not availableData not availableData not availableData not available
Bicalutamide AR159,000 - 243,000[3]Data not availableNo significant affinity[4][5]No significant affinity[4][5]No significant affinity[4][5]
Enzalutamide AR~36High affinityWeak affinity reportedCan interact with GRNo significant affinity
Darolutamide AR2611[6]Acts as an antagonist (~1% of AR activity)[7][8]Data not availableData not available

Note: The lack of comprehensive Ki data for "this compound" compounds and Enzalutamide across the steroid receptor panel is a significant data gap. The information on Enzalutamide's interaction with PR and GR is qualitative, and quantitative binding affinities are needed for a precise comparison.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), bind to the androgen receptor in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that regulate cell growth, proliferation, and differentiation. AR antagonists competitively bind to the AR, inhibiting the binding of androgens and thereby blocking this signaling cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation Antagonist AR Antagonist 5 Antagonist->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Co-activators Coactivators->ARE Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor (e.g., from cell lysates or recombinant protein) Incubation Incubate Receptor, Radiolabeled Ligand, and Test Compound together Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand_Prep->Incubation Test_Compound_Prep Prepare Serial Dilutions of Test Compound (Antagonist 5) Test_Compound_Prep->Incubation Separation Separate Receptor-Bound from Unbound Radioligand (e.g., filtration, centrifugation) Incubation->Separation Detection Quantify Radioactivity of Receptor-Bound Ligand (Scintillation Counting) Separation->Detection Analysis Generate Competition Curve and Calculate IC50 and Ki Detection->Analysis

References

Comparative Analysis of the Cross-Reactivity of Androgen Receptor Antagonist 5 (Enzalutamide) with Other Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Androgen Receptor Antagonist 5 (a representative non-steroidal antiandrogen, Enzalutamide) with other key nuclear receptors. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound class, a critical consideration in drug development. The following sections include quantitative data on binding affinities and functional activity, detailed experimental protocols for key assays, and a diagrammatic representation of a typical cross-reactivity screening workflow.

Quantitative Cross-Reactivity Data

The selectivity of an androgen receptor (AR) antagonist is determined by its binding affinity and functional activity against other nuclear receptors. The following table summarizes the in vitro cross-reactivity of Enzalutamide against a panel of nuclear receptors, including the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), estrogen receptor (ER), and mineralocorticoid receptor (MR).

Target ReceptorLigandAssay TypeIC50 (nM)Fold Selectivity vs. ARReference
Androgen Receptor (AR) Enzalutamide Radioligand Binding Assay 36 - ****
Progesterone Receptor (PR)EnzalutamideRadioligand Binding Assay>10,000>277x
Glucocorticoid Receptor (GR)EnzalutamideRadioligand Binding Assay>10,000>277x
Estrogen Receptor α (ERα)EnzalutamideRadioligand Binding Assay>10,000>277x
Mineralocorticoid Receptor (MR)EnzalutamideRadioligand Binding Assay4,620128x
FX Receptor (FXR)EnzalutamideRadioligand Binding Assay>10,000>277x

Key Observation: Enzalutamide demonstrates a high degree of selectivity for the androgen receptor. While it exhibits some weak binding to the mineralocorticoid receptor at high concentrations, its affinity for other tested nuclear receptors, such as the progesterone, glucocorticoid, and estrogen receptors, is significantly lower, indicating a favorable selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cross-reactivity of nuclear receptor antagonists.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the ligand-binding domain of a specific nuclear receptor.

Objective: To determine the binding affinity (IC50) of the test compound for the target nuclear receptors.

Materials:

  • Full-length human nuclear receptors (AR, PR, GR, ERα, MR)

  • Radiolabeled ligands (e.g., [3H]-Mibolerone for AR, [3H]-Dexamethasone for GR)

  • Test compound (this compound/Enzalutamide)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and a scintillation counter

Procedure:

  • A solution containing the specific nuclear receptor is incubated with a fixed concentration of the corresponding radiolabeled ligand.

  • The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).

  • The amount of bound radioligand is quantified by scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a test compound as an antagonist or agonist of a specific nuclear receptor.

Objective: To determine if the test compound can inhibit or activate the transcriptional activity of the target nuclear receptors.

Materials:

  • Mammalian cell line (e.g., HEK293, CV-1)

  • Expression vector for the full-length human nuclear receptor

  • Reporter vector containing a luciferase gene under the control of a hormone response element specific for the nuclear receptor

  • Transfection reagent

  • Test compound (this compound/Enzalutamide)

  • Agonist for the specific nuclear receptor (e.g., Dihydrotestosterone for AR)

  • Luciferase assay reagent

Procedure:

  • Cells are co-transfected with the nuclear receptor expression vector and the luciferase reporter vector.

  • After an incubation period to allow for protein expression, the cells are treated with a fixed concentration of the agonist for the specific nuclear receptor in the presence of increasing concentrations of the test compound.

  • Following treatment, the cells are lysed, and the luciferase assay reagent is added.

  • The luminescence, which is proportional to the transcriptional activity of the nuclear receptor, is measured using a luminometer.

  • The concentration of the test compound that inhibits 50% of the agonist-induced luciferase activity (IC50) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing antagonist cross-reactivity.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP->AR Stabilizes Antagonist AR Antagonist 5 (Enzalutamide) Antagonist->AR Blocks Binding Antagonist->AR_dimer Inhibits Translocation ARE Androgen Response Element AR_dimer->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates

Caption: Androgen receptor signaling pathway and mechanism of antagonist action.

Cross_Reactivity_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_output Output Binding_Assay Radioligand Binding Assay (AR, PR, GR, ER, MR) IC50_Calc IC50 Determination Binding_Assay->IC50_Calc Functional_Assay Luciferase Reporter Assay (AR, PR, GR, ER, MR) Functional_Assay->IC50_Calc Selectivity_Calc Selectivity Profile Calculation IC50_Calc->Selectivity_Calc Comparison_Table Cross-Reactivity Comparison Table Selectivity_Calc->Comparison_Table Test_Compound Test Compound (AR Antagonist 5) Test_Compound->Binding_Assay Test_Compound->Functional_Assay

Caption: Workflow for assessing nuclear receptor cross-reactivity.

Novel Androgen Receptor Antagonist Shows Promise in Overcoming Enzalutamide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new androgen receptor (AR) antagonist, designated as Androgen Receptor Antagonist 5, is demonstrating significant efficacy in preclinical models of enzalutamide-resistant prostate cancer. This next-generation therapeutic agent has shown the potential to overcome the challenges of treatment resistance that often limit the long-term effectiveness of current hormonal therapies.

For researchers and drug development professionals in the field of oncology, the emergence of resistance to standard-of-care treatments like enzalutamide (B1683756) is a critical hurdle. This compound offers a potential new strategy by effectively targeting the androgen receptor signaling pathway in cancer cells that have developed mechanisms to evade enzalutamide's therapeutic effects. This guide provides a comparative overview of its performance against other alternatives, supported by experimental data.

Comparative Efficacy in Enzalutamide-Resistant Models

Preclinical studies have evaluated the efficacy of this compound (herein referred to by the proxy name ADA-308, based on available research) and compared it with other AR antagonists, including darolutamide (B1677182), in prostate cancer cell lines and animal models that mimic enzalutamide resistance.

In Vitro Efficacy

The anti-proliferative activity of ADA-308 and darolutamide was assessed in various prostate cancer cell lines, including those specifically engineered or selected for enzalutamide resistance. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineResistance MechanismCompoundIC50 (µM)
LNCaPEnzalutamide-SensitiveEnzalutamide~1-5
LNCaP-EnzaRAcquired ResistanceEnzalutamide>20
49FENZRAcquired Resistance (AR F876L mutation)ADA-308Dose-dependent inhibition
49CENZRAcquired Resistance (AR F876L mutation)ADA-308Dose-dependent inhibition
LNCaP AR F877L KIEngineered Resistance (AR F877L mutation)Enzalutamide>10
LNCaP AR F877L KIEngineered Resistance (AR F877L mutation)Darolutamide>10
22RV1Expresses AR-V7 splice variantDarolutamide46.6

Note: Specific IC50 values for ADA-308 in 49FENZR and 49CENZR were not explicitly stated in the reviewed literature but were demonstrated to have a dose-dependent inhibitory effect where enzalutamide did not.[1][2][3]

In Vivo Efficacy

The anti-tumor activity of these novel antagonists was also evaluated in xenograft models, where human prostate cancer cells are implanted in immunodeficient mice.

Xenograft ModelTreatment GroupTumor Growth Inhibition
49FENZRADA-308 (25 mg/kg)Significant reduction in tumor volume
49FENZRADA-308 (50 mg/kg)More pronounced reduction in tumor volume
49FENZRDarolutamide (50 mg/kg)Significant reduction in tumor volume
KuCaP-1 (AR W742C)Enzalutamide (30 mg/kg)ΔT/ΔC = 70%
KuCaP-1 (AR W742C)Enzalutamide (100 mg/kg)ΔT/ΔC = 99%
KuCaP-1 (AR W742C)Darolutamide (40 mg/kg, twice daily)ΔT/ΔC = 45%
KuCaP-1 (AR W742C)Darolutamide (100 mg/kg, twice daily)ΔT/ΔC = 26%

ΔT/ΔC represents the change in tumor volume in the treated group versus the control group. A lower value indicates greater tumor growth inhibition.[1][4]

Mechanism of Action in Overcoming Resistance

This compound (ADA-308) has been shown to effectively inhibit the nuclear translocation of the androgen receptor in enzalutamide-resistant cell lines.[1][2][3] This is a critical step in the AR signaling pathway. In many cases of enzalutamide resistance, the AR can still be activated and move into the nucleus to regulate gene expression, driving cancer cell growth. By blocking this translocation, ADA-308 prevents the AR from reaching its targets in the nucleus.

Darolutamide has demonstrated efficacy against specific mutations in the AR ligand-binding domain, such as F877L and W742C, which are known to confer resistance to enzalutamide.[4][5] Its distinct chemical structure allows it to bind effectively to these mutated receptors and inhibit their function.

Mechanism of Action in Enzalutamide Resistance cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Complexes with AR_nucleus AR AR->AR_nucleus Translocation Enzalutamide_resistance Enzalutamide Resistance: AR translocates despite drug Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding ADA_308 ADA-308 ADA_308->AR Blocks Binding Darolutamide Darolutamide Darolutamide->AR Blocks Binding (including mutants) ARE Androgen Response Element (DNA) AR_nucleus->ARE Binds to Gene_Expression Gene Expression (e.g., PSA) ARE->Gene_Expression Promotes Enzalutamide_resistance->AR_nucleus Allows ADA_308_action ADA-308 Action: Blocks Translocation ADA_308_action->AR_nucleus Inhibits

AR Signaling and Antagonist Action

Experimental Protocols

Generation of Enzalutamide-Resistant Cell Lines (49FENZR and 49CENZR)

Enzalutamide-resistant cell lines were developed by serially passaging the LNCaP prostate cancer cell line in castrated male mice that were continuously treated with enzalutamide.[1] This in vivo selection process mimics the development of clinical resistance. The resulting tumor cell lines, 49FENZR and 49CENZR, exhibit resistance to enzalutamide and harbor the AR F876L mutation.

Cell Viability Assay (MTT Assay)

Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with a range of concentrations of the test compounds (e.g., ADA-308, darolutamide, enzalutamide) or vehicle control.

  • Following a 72-hour incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined from the dose-response curves.[6][7][8]

Experimental Workflow for In Vitro Studies start Start cell_culture Culture Enzalutamide-Resistant Prostate Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with AR Antagonists (e.g., ADA-308, Darolutamide) seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis end End data_analysis->end

In Vitro Experimental Workflow
Western Blotting

The expression of AR and its downstream target, prostate-specific antigen (PSA), was assessed by Western blotting.

  • Enzalutamide-resistant cells were treated with the indicated compounds for a specified duration.

  • Cells were lysed, and total protein was extracted.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against AR and PSA. A loading control, such as GAPDH or vinculin, was also probed.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][9][10]

In Vivo Xenograft Studies

The in vivo efficacy of the AR antagonists was evaluated in castrated male immunodeficient mice bearing enzalutamide-resistant prostate cancer xenografts.

  • Enzalutamide-resistant cells (e.g., 49FENZR) were subcutaneously injected into the flanks of the mice.

  • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

  • Treatment with vehicle, enzalutamide, ADA-308, or darolutamide was administered daily via oral gavage.

  • Tumor volume and body weight were measured regularly.

  • At the end of the study, tumors were excised and weighed, and serum PSA levels were measured.[1][4][11][12]

Logical Flow of Preclinical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanistic Insights start Identify Need for Novel AR Antagonists for Enzalutamide Resistance in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo cell_viability Cell Viability Assays (IC50 Determination) in_vitro->cell_viability western_blot Western Blotting (Target Engagement) in_vitro->western_blot xenograft Xenograft Models (Tumor Growth Inhibition) in_vivo->xenograft mechanism Mechanism of Action Studies conclusion Conclusion: Potential for Clinical Development mechanism->conclusion translocation AR Nuclear Translocation Assays mechanism->translocation mutant_ar Activity Against AR Mutants mechanism->mutant_ar cell_viability->mechanism xenograft->mechanism

Preclinical Evaluation Flowchart

References

synergistic effects of Androgen receptor antagonist 5 with other cancer therapies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Synergistic Effects of Enzalutamide (B1683756) in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide is a potent, second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of prostate cancer.[1][2] Its mechanism of action involves multiple stages of the AR signaling pathway, making it a cornerstone of therapy for advanced prostate cancer.[3][4][5] By competitively blocking androgen binding, preventing the nuclear translocation of the AR, and inhibiting the binding of the AR to DNA, enzalutamide effectively suppresses the growth of androgen-dependent cancer cells.[3][4]

However, the development of resistance is a significant clinical challenge. This has spurred extensive research into combination strategies aimed at overcoming resistance, enhancing therapeutic efficacy, and improving patient outcomes. This guide provides an objective comparison of enzalutamide in combination with other major cancer therapies, supported by key experimental data and methodologies.

The Mechanism of Action of Enzalutamide

Enzalutamide disrupts the androgen receptor signaling cascade at several key points. Unlike first-generation antiandrogens, it not only prevents androgen binding but also robustly inhibits the subsequent steps required for gene transcription that drives tumor growth.[2][4][5]

cluster_cyto Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Enza Enzalutamide Enza->AR Competitively Binds (Inhibits) Enza->AR_Androgen Inhibits Nuclear Translocation ARE Androgen Response Element (DNA) Enza->ARE Inhibits DNA Binding AR_Androgen->ARE Translocates to Nucleus & Binds DNA Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates

Caption: Mechanism of Action of Enzalutamide.

Combination with PARP Inhibitors

Rationale for Synergy: Poly (ADP-ribose) polymerase (PARP) inhibitors are targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways, particularly homologous recombination repair (HRR).[6] Preclinical studies have shown that AR signaling can regulate the expression of DDR genes. By inhibiting AR with enzalutamide, the expression of some HRR genes is downregulated, potentially inducing a state of "BRCAness" where cancer cells become more susceptible to PARP inhibitors. This creates a synthetic lethal interaction, where the combination of the two drugs is significantly more effective than either agent alone, even in tumors without inherent HRR mutations.[7]

Enza Enzalutamide AR Androgen Receptor Enza->AR Inhibits HRR Homologous Recombination Repair (HRR) Genes AR->HRR Regulates Expression PARPi PARP Inhibitor (e.g., Talazoparib) PARP PARP Enzyme PARPi->PARP Inhibits SSB Single-Strand DNA Breaks SSB->PARP Repaired by DSB Double-Strand DNA Breaks SSB->DSB Converted to DSB->HRR Repaired by Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Leads to

Caption: Synergistic Mechanism of Enzalutamide and PARP Inhibitors.
Quantitative Data Summary: Enzalutamide + PARP Inhibitors

Trial Name (NCT ID)Patient PopulationTreatment ArmsKey Efficacy EndpointResultCitation(s)
TALAPRO-2 (NCT03395197)mCRPC, HRR-deficient1. Talazoparib (B560058) + Enzalutamide2. Placebo + EnzalutamideRadiographic Progression-Free Survival (rPFS)55% reduction in risk of progression or death (HR 0.45). Median rPFS not reached vs. 21.9 months.[8][9]
PROfound (NCT02987543)mCRPC with HRR gene alterations, progressed on prior NHA1. Olaparib2. Physician's choice (Enzalutamide or Abiraterone)rPFS in BRCA1/2 or ATM-mutated cohortMedian rPFS 7.4 months vs. 3.6 months (HR 0.34).[10]
Preclinical Study AR-positive prostate cancer cell lines1. Enzalutamide (ENZ)2. Olaparib (B1684210) (OLA)3. ENZ + OLACell Proliferation & ApoptosisSynergistic reduction in proliferation and induction of apoptosis.[7][11]
Featured Experimental Protocol: TALAPRO-2 Clinical Trial

The TALAPRO-2 trial was a pivotal phase III study that led to the FDA approval of the talazoparib and enzalutamide combination.[6][8]

  • Study Design: A phase III, randomized, double-blind, placebo-controlled, multi-cohort trial.[6][8]

  • Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) with tumors harboring mutations in homologous recombination repair (HRR) genes, who had not received prior systemic therapy for mCRPC.[6]

  • Randomization: Patients were randomly assigned on a 1:1 basis to one of two treatment arms.[6]

  • Treatment Regimen:

    • Arm 1: Talazoparib (0.5 mg) administered orally once daily plus enzalutamide (160 mg) orally once daily.

    • Arm 2: Placebo orally once daily plus enzalutamide (160 mg) orally once daily.[8]

  • Primary Endpoint: The primary efficacy outcome was radiographic progression-free survival (rPFS), assessed by a blinded independent central review.[8]

  • Key Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and duration of response (DOR).

  • Statistical Analysis: The analysis of rPFS was based on a stratified log-rank test. Hazard ratios (HRs) and 95% confidence intervals (CIs) were calculated using a stratified Cox proportional hazards model.

Start Patient Screening (mCRPC with HRR mutations, chemo-naive) Random Randomization (1:1) Start->Random ArmA Arm A: Talazoparib + Enzalutamide Random->ArmA ArmB Arm B: Placebo + Enzalutamide Random->ArmB FollowUp Treatment until Progression or Unacceptable Toxicity ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Assessment: Radiographic Progression-Free Survival (rPFS) (Blinded Independent Central Review) FollowUp->Endpoint

Caption: Simplified Workflow of the TALAPRO-2 Clinical Trial.

Combination with Chemotherapy

Rationale for Synergy: Enzalutamide and taxane (B156437) chemotherapies like docetaxel (B913) have different mechanisms of action. Docetaxel disrupts microtubule function, which is critical for cell division and intracellular transport, including the nuclear translocation of the AR.[12] Preclinical evidence suggests that both agents can inhibit AR signaling, providing a rationale for a dual-pronged attack on prostate cancer cells.[13][14]

Quantitative Data Summary: Enzalutamide + Docetaxel
Trial Name (NCT ID)Patient PopulationTreatment ArmsKey Efficacy EndpointResultCitation(s)
ENZADA (NCT03246347)Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)Single Arm: ADT + Docetaxel + Enzalutamide52-week PSA Complete Response (CR)61.1% of patients achieved PSA CR, significantly higher than historical control (P < .001).[15][16]
CHEIRON mCRPC, chemo-naive1. Docetaxel + Prednisone + Enzalutamide2. Docetaxel + Prednisone6-month Progression-Free Survival (PFS)6-month PFS rate: 89.1% vs. 72.8% (P = .002). Median PFS: 10.1 vs. 9.1 months (HR 0.71). No OS benefit.[12]
Phase Ib Study (NCT01565928)mCRPC, docetaxel-naiveSingle Arm: Docetaxel + EnzalutamideSafety and TolerabilityCombination was feasible, though higher rates of neutropenia were observed.[13]
Featured Experimental Protocol: ENZADA Phase II Trial
  • Study Design: A single-arm, single-institution phase II trial.[15][17]

  • Patient Population: Treatment-naive patients with metastatic hormone-sensitive prostate cancer (mHSPC).[15]

  • Treatment Regimen:

    • Androgen Deprivation Therapy (ADT) was continued throughout.

    • Docetaxel (75 mg/m²) was administered intravenously every 3 weeks for up to 6 cycles.[16][17]

    • Enzalutamide (160 mg) was administered orally once daily until disease progression.[16][17]

  • Primary Endpoint: The rate of prostate-specific antigen (PSA) complete response (CR), defined as a PSA level <0.2 ng/mL, at 52 weeks.[15]

  • Secondary Endpoints: Included safety/toxicity, best PSA response, time to castration resistance, and overall survival (OS).[15]

  • Statistical Analysis: The primary endpoint was compared to a historical control rate from the ADT + Docetaxel arm of the E3805 (CHAARTED) study.[17]

Combination with Radiotherapy

Rationale for Synergy: Preclinical data indicate that enzalutamide can act as a radiosensitizer, making cancer cells more susceptible to the DNA-damaging effects of ionizing radiation.[18] The proposed mechanism involves the impairment of DNA repair machinery in cancer cells following AR inhibition.[18] For androgen-dependent prostate cancer cells, this combination can lead to a significant decrease in cell survival compared to radiation alone.[18] Clinically, this could translate to improved local control and better systemic outcomes.[19]

Quantitative Data Summary: Enzalutamide + Radiotherapy
Trial Name (NCT ID)Patient PopulationTreatment ArmsKey Efficacy EndpointResultCitation(s)
SALV-ENZA (NCT02203695)Biochemically recurrent PCa after prostatectomy1. Salvage Radiotherapy (SRT) + Enzalutamide2. SRT + PlaceboFreedom from PSA Progression (FFPP)58% relative improvement in FFPP (HR 0.42, P = .031). 2-year FFPP was 84% vs. 66%.[20][21]
ENZARAD (NCT02446444)High-risk, localized PCa1. ADT + RT + Enzalutamide2. ADT + RT + standard non-steroidal antiandrogenMetastasis-Free Survival (MFS)No significant MFS benefit overall, but improved PSA progression-free survival. Benefit in node-positive patients.[22][23]
In Vitro Study LNCaP (androgen-dependent) & PC3 (androgen-independent) cells1. Enzalutamide + Radiation2. Radiation aloneCell Survival (Clonogenic Assay)Significant decrease in cell survival for LNCaP cells with the combination; no significant effect in PC3 cells.[18]
Featured Experimental Protocol: In Vitro Radiosensitization Assay
  • Cell Lines: Androgen-dependent (e.g., LNCaP) and androgen-independent (e.g., PC3) prostate cancer cell lines are used for comparison.[18]

  • Drug Treatment: Cells are pre-treated with a clinically relevant concentration of enzalutamide or a vehicle control (DMSO) for a specified period (e.g., 24-48 hours) prior to irradiation.

  • Irradiation: Cells are irradiated with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.

  • Clonogenic Survival Assay: Following treatment, cells are seeded at low densities in fresh medium and allowed to grow for 10-14 days to form colonies. Colonies (defined as >50 cells) are then fixed, stained (e.g., with crystal violet), and counted.

  • Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the non-irradiated control. Dose-enhancement ratios are calculated to quantify the radiosensitizing effect of enzalutamide.

  • Mechanistic Assay (Optional): To investigate the mechanism, levels of DNA damage markers like γ-H2AX can be measured by immunofluorescence or Western blot at different time points after irradiation. An increased number of γ-H2AX foci in the combination group suggests impaired DNA repair.[18]

Combination with Immunotherapy

Rationale for Synergy: Androgen receptor signaling may contribute to an immunosuppressive tumor microenvironment. It is hypothesized that enzalutamide, by blocking AR, could have pro-immunogenic effects, potentially enhancing the activity of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[24][25] Resistance to enzalutamide has also been associated with increased expression of PD-L1, providing another rationale for this combination.[26]

Quantitative Data Summary: Enzalutamide + Immunotherapy
Trial Name (NCT ID)Patient PopulationTreatment ArmsKey Efficacy EndpointResultCitation(s)
KEYNOTE-641 (NCT03834493)mCRPC, chemo-naive1. Pembrolizumab + Enzalutamide2. Placebo + EnzalutamideOS and rPFSNo improvement in OS or rPFS. Study stopped for futility.[27]
IMbassador250 (NCT03016312)mCRPC, progressed on Abiraterone1. Atezolizumab + Enzalutamide2. EnzalutamideOverall Survival (OS)No improvement in OS.[25][26]
KEYNOTE-365 Cohort C (NCT02861573)mCRPC, progressed on AbirateroneSingle Arm: Pembrolizumab + EnzalutamideORR and PSA ResponseShowed promising antitumor activity in this specific population (ORR 10.5%, PSA response 23.8%).[28][29]

Summary and Comparison

The synergistic potential of enzalutamide varies significantly depending on the combination agent.

  • PARP Inhibitors: This combination has demonstrated the most robust and clinically meaningful synergy, leading to a new standard of care for mCRPC patients with HRR gene mutations.[8][30] The biological rationale is strong, and the results from the TALAPRO-2 trial are practice-changing.[9]

  • Radiotherapy: Strong preclinical and clinical evidence supports a synergistic relationship. Enzalutamide acts as a potent radiosensitizer, and the combination has shown improved outcomes in localized and recurrent prostate cancer settings, often with a favorable toxicity profile.[18][19][20]

  • Chemotherapy: The addition of enzalutamide to docetaxel-based regimens has shown benefits in improving PSA response rates and, in some studies, PFS.[12][15] However, a clear overall survival benefit has not been consistently demonstrated, and increased toxicity is a consideration.[12][31]

  • Immunotherapy: Despite a compelling preclinical rationale, the combination of enzalutamide with current immune checkpoint inhibitors (anti-PD-1/PD-L1) has been largely disappointing in large phase III trials, failing to improve survival outcomes in broad mCRPC populations.[26][27] While some activity was noted in earlier phase studies in specific subgroups, this approach requires further research to identify biomarkers that can predict which patients might benefit.[29]

For drug development professionals and researchers, the success of the enzalutamide-PARP inhibitor combination highlights the power of targeting intersecting biological pathways. Future research should continue to explore rational combinations based on mechanistic insights, with a strong emphasis on biomarker development to optimize patient selection.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Androgen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Androgen Receptor Antagonist 5 are critical for ensuring laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established guidelines for the disposal of potent, biologically active research chemicals and other androgen receptor inhibitors.[1][2] Adherence to these protocols, in conjunction with institution-specific Environmental Health and Safety (EHS) guidelines, is imperative.

Key Disposal and Safety Data

The following table summarizes crucial information for the safe handling and disposal of this compound, compiled from best practices for similar potent compounds.

ParameterGuideline
Waste Classification Hazardous Chemical Waste. Potentially Biohazardous if used in cell-based assays.[1]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety goggles, lab coat. A fit-tested N95 respirator or higher may be necessary if there is a risk of aerosolization.[1][2]
Solid Waste Disposal Segregate into a clearly labeled, sealed, puncture-resistant container for hazardous waste. The container should be marked with "Hazardous Waste," "Toxic," and the chemical name.[1][2]
Liquid Waste Disposal Collect in a dedicated, sealed, and labeled hazardous waste container compatible with the solvent used (e.g., DMSO). Do not dispose down the drain.[1][2]
Decontamination Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment.[1] Reusable glassware should be soaked in a suitable inactivating solution.[2]
Spill Management Evacuate the area if necessary. Use a chemical spill kit with appropriate absorbent materials and PPE. Decontaminate the spill area thoroughly.[1]

Step-by-Step Disposal Plan

The disposal of this compound and any contaminated materials must be managed to prevent environmental release and comply with all local, state, and federal regulations.[2]

  • Segregation of Waste : All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Unused or expired solid compound.[2]

    • Solutions containing the compound.[2]

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).[2]

  • Solid Waste Disposal :

    • Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and puncture-proof hazardous waste container.[2]

    • The container should be marked with "Hazardous Waste," "Toxic," and the chemical name "this compound".[2]

  • Liquid Waste Disposal :

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container must be compatible with the solvent used.[2]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]

    • Crucially, do not dispose of liquid waste containing this compound down the drain .[1][2]

  • Final Disposal :

    • All hazardous waste containers must be disposed of through your institution's EHS-approved hazardous waste management program.[2]

    • Do not place these containers in the regular trash.[3]

Experimental Protocols

Surface Decontamination Protocol
  • Prepare Decontamination Solution : Prepare a fresh 1:10 dilution of household bleach in water or use another approved laboratory disinfectant effective against chemical compounds.[1]

  • Application : Liberally apply the decontamination solution to the contaminated surface.

  • Contact Time : Allow for a sufficient contact time as specified by your laboratory's standard operating procedures (SOPs), typically at least 10-15 minutes.

  • Wiping : Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.[1]

  • Rinsing : Rinse the surface with water to remove any bleach residue, which can be corrosive.[1]

  • Disposal of Materials : All cleaning materials (e.g., pads, gloves) must be disposed of as hazardous waste.[1]

Spill Cleanup Protocol
  • Alert Personnel and Secure the Area : Immediately alert others in the vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the recommended PPE, including double gloves, a lab coat, and safety goggles.

  • Contain the Spill :

    • For liquid spills, use absorbent pads from a chemical spill kit to cover and contain the spill.[1]

    • For solid spills, gently cover with absorbent pads to prevent aerosolization. DO NOT use a dry sweeping method .[1]

  • Decontaminate : Once the spill is absorbed, decontaminate the area using the surface decontamination protocol described above.[1]

  • Collect Waste : All materials used for cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]

  • Report the Spill : Report the incident to the laboratory supervisor and the institutional safety office.[1]

Disposal Workflow Diagram

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Decontamination & Final Disposal A This compound (Solid or Liquid Form) C Segregate Waste Streams A->C B Contaminated Consumables (Gloves, Pipette Tips, etc.) B->C D Solid Hazardous Waste Container (Labeled & Sealed) C->D Solid Waste E Liquid Hazardous Waste Container (Labeled & Sealed) C->E Liquid Waste H Arrange for Pickup by Institutional EHS D->H E->H F Decontaminate Work Area & Reusable Equipment G Dispose of Decontamination Materials as Hazardous Waste F->G G->D I Final Disposal via Approved Hazardous Waste Management H->I

References

Safeguarding Researchers: A Comprehensive Guide to Handling Androgen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance are critical for the protection of laboratory personnel handling Androgen Receptor Antagonist 5. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety protocols from similar small molecule inhibitors and general laboratory best practices. All personnel must conduct a thorough risk assessment for their specific use case and strictly adhere to institutional and local regulations.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk when working with this compound. The following table outlines the recommended PPE for various laboratory activities.

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (e.g., weighing, preparing solutions)- Chemical-resistant disposable nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Work within a chemical fume hood or a ventilated balance enclosure.- Consider double-gloving for enhanced protection.[1]
Working with Solutions - Chemical-resistant disposable nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- A face shield should be worn in addition to goggles if there is a significant splash hazard.[1]
General Laboratory Work (in the vicinity of the compound)- Safety glasses- Laboratory coat- Closed-toe shoes- Long pants are recommended to protect the legs.[1]

Note: Always inspect gloves for any signs of tears or holes before use. Reusable PPE must be properly decontaminated and cleaned after handling the compound.

Engineering Controls and Procedural Guidance

To ensure a safe laboratory environment, specific engineering controls and handling procedures must be in place.

Engineering Controls:

  • Ventilation: All manipulations involving the solid form of this compound or its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation exposure.[1]

  • Emergency Equipment: An operational and easily accessible eye wash station and safety shower are required in the laboratory.[1]

Procedural Guidance:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Cover work surfaces with absorbent, disposable bench paper.[1]

  • Weighing: When working with the powdered form, carefully weigh the required amount inside a chemical fume hood or a ventilated enclosure to avoid the generation of airborne dust.[1]

  • Solubilization: Add solvent to the solid compound slowly and carefully to prevent splashing.[1]

Spill and Disposal Management

Proper management of spills and waste is crucial to prevent contamination and environmental exposure.

Spill Management:

  • Small Spills: For minor spills of a solution, absorb the liquid with an inert material such as vermiculite, sand, or earth. Place the absorbent material in a sealed container for proper disposal.[1]

  • Large Spills: In the event of a larger spill, evacuate the area immediately and follow your institution's established emergency procedures.[1]

  • Solid Spills: Carefully sweep up the solid material, taking care to avoid creating dust. Place the collected material into a sealed container for disposal.[1]

Waste Disposal: All waste materials containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables, including gloves, bench paper, and pipette tips, should be collected in a designated and sealed hazardous waste container.[1]

  • Liquid Waste: All unused solutions containing this compound should be collected in a clearly labeled and sealed hazardous waste container.[1]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area (Absorbent Paper) prep1->prep2 handle1 Weigh Solid Compound handle2 Prepare Solution handle1->handle2 disp1 Collect Solid Waste (Gloves, Tips) disp3 Seal in Labeled Hazardous Waste Container disp1->disp3 disp2 Collect Liquid Waste (Unused Solutions) disp2->disp3 cluster_prep cluster_prep cluster_handling cluster_handling cluster_prep->cluster_handling Proceed to Handling cluster_disposal cluster_disposal cluster_handling->cluster_disposal After Experiment spill Spill Occurs cluster_handling->spill spill_proc Follow Spill Management Protocol spill->spill_proc Immediate Action spill_proc->cluster_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。